molecular formula C12H13N3 B8777657 2-N-(4-aminophenyl)benzene-1,2-diamine CAS No. 4907-43-1

2-N-(4-aminophenyl)benzene-1,2-diamine

Cat. No.: B8777657
CAS No.: 4907-43-1
M. Wt: 199.25 g/mol
InChI Key: DDLOISMWPUUWPL-UHFFFAOYSA-N
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Description

2-N-(4-aminophenyl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

4907-43-1

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-N-(4-aminophenyl)benzene-1,2-diamine

InChI

InChI=1S/C12H13N3/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,13-14H2

InChI Key

DDLOISMWPUUWPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-N-(4-aminophenyl)benzene-1,2-diamine and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical structure and properties of 2-N-(4-aminophenyl)benzene-1,2-diamine. Due to the limited availability of detailed experimental data for this specific compound in public literature, this guide will also provide an in-depth analysis of the closely related and well-characterized analog, N-phenyl-o-phenylenediamine. This comparative approach will offer valuable insights for researchers and professionals in drug development by contextualizing the subject compound within its chemical family.

Introduction to the Phenylenediamine Class

Phenylenediamines are a class of aromatic amines that are foundational in various chemical syntheses, from high-performance polymers to pharmaceutical agents. Their utility is derived from the reactive amino groups attached to a benzene ring, which can undergo a variety of chemical transformations. The specific isomerism and substitutions on the phenylenediamine core dictate the compound's physical, chemical, and biological properties.

This compound: The Core Topic

Chemical Identity

This compound is a distinct chemical entity with the following identifiers:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 4907-43-1[1]
Molecular Formula C₁₂H₁₃N₃[1]
Molecular Weight 199.25 g/mol [1]
InChIKey DDLOISMWPUUWPL-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)N[1]
Chemical Structure

The structure of this compound consists of a 1,2-diaminobenzene (ortho-phenylenediamine) core where one of the amino groups is substituted with a 4-aminophenyl group.

Caption: 2D structure of this compound.

Physicochemical Properties (Computed)
PropertyValue
XLogP3-AA 2.1
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 199.110947427 Da
Topological Polar Surface Area 64.1 Ų
Heavy Atom Count 15

These computed values suggest a molecule with moderate lipophilicity (XLogP3-AA) and the potential for significant hydrogen bonding, which would influence its solubility and biological interactions.

Isomeric Forms

It is important to note the existence of isomers such as N1-(2-Aminophenyl)benzene-1,2-diamine (CAS 38919-26-5), which shares the same molecular formula (C₁₂H₁₃N₃) and molecular weight.[2][3][4] Distinguishing between these isomers would require analytical techniques such as NMR spectroscopy and mass spectrometry.

A Comparative Analog: N-phenyl-o-phenylenediamine

To provide a more comprehensive understanding, we will now delve into the properties and applications of a closely related and commercially available analog, N-phenyl-o-phenylenediamine.

Chemical Identity of the Analog
IdentifierValue
Common Names N-phenyl-o-phenylenediamine, 2-Aminodiphenylamine[5]
CAS Number 534-85-0[5]
Molecular Formula C₁₂H₁₂N₂[5]
Molecular Weight 184.24 g/mol [5]
InChIKey NFCPRRWCTNLGSN-UHFFFAOYSA-N[6]
Canonical SMILES C1=CC=C(C=C1)NC2=CC=CC=C2N[5]
Chemical Structure of the Analog

Caption: 2D structure of N-phenyl-o-phenylenediamine.

Physicochemical Properties of the Analog
PropertyValueSource
Appearance Pink, purple, or brown powder and/or crystals[5]
Melting Point 77-80 °C[5]
Boiling Point 108 °C at 0.4 mmHg[5]
Solubility Insoluble in water; Soluble in acetone, chloroform, and benzene.[7][8]
Synthesis of Phenylenediamines

The synthesis of substituted phenylenediamines can be approached through several methodologies. A common strategy involves the reduction of a nitroaniline precursor. For instance, the synthesis of N-(4-aminophenyl)-substituted compounds can be achieved through the reduction of the corresponding N-(4-nitrophenyl) derivatives, often using catalytic hydrogenation with palladium on carbon (Pd/C).

A generalized workflow for such a synthesis is depicted below:

synthesis_workflow start Substituted Nitroaniline reagents H₂, Pd/C Ethanol start->reagents Reduction product Substituted Phenylenediamine reagents->product

Caption: Generalized synthesis workflow for phenylenediamines.

This reductive amination is a robust and widely used method in organic synthesis due to its high yield and the commercial availability of a wide range of nitroaromatic precursors.

Applications and Significance

N-phenyl-o-phenylenediamine and related compounds are valuable intermediates in several industrial and research applications:

  • Organic Synthesis: They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds like benzimidazoles.

  • Dye and Pigment Industry: Phenylenediamines are precursors to various dyes.

  • Polymer Chemistry: They can be used in the production of antioxidants and antiozonants for the rubber industry, extending the lifespan of rubber products.

The presence of multiple amino groups with different chemical environments allows for selective reactions, making these compounds versatile synthons. For instance, o-phenylenediamines can undergo condensation reactions with carboxylic acids or their derivatives to form benzimidazoles, a key scaffold in many biologically active molecules.

Safety and Handling

As with all aromatic amines, appropriate safety precautions must be taken when handling N-phenyl-o-phenylenediamine and its analogs.

  • Hazard Classification: It is classified as an acute toxicant (oral and inhalation) and a skin irritant.[4]

  • Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), eye shields, and gloves is recommended.[4]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is also noted to be sensitive to light.[7]

  • Incompatibilities: It is incompatible with acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[7]

Always consult the material safety data sheet (MSDS) before handling this or any related chemical.

Conclusion

This compound is a specific triamine whose detailed experimental characterization is not widely published. However, by understanding its structure and comparing it to the well-documented analog, N-phenyl-o-phenylenediamine, researchers can infer potential properties and reactivity. The rich chemistry of the phenylenediamine class, particularly their role as precursors to heterocyclic systems and functional materials, suggests that this compound could be a valuable, albeit understudied, building block in medicinal chemistry and materials science. Further research into the synthesis and characterization of this and other triamine isomers is warranted to fully explore their potential applications.

References

  • Aaron Chemistry. (n.d.). 38919-26-5 | MFCD20690569 | N1-(2-Aminophenyl)benzene-1,2-diamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenyl-o-phenylenediamine. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Benzenediamine, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

2-N-(4-aminophenyl)benzene-1,2-diamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4907-43-1 Molecular Weight: 199.25 g/mol Formula: C₁₂H₁₃N₃

Executive Summary

This technical guide provides a comprehensive analysis of 2-N-(4-aminophenyl)benzene-1,2-diamine (also known as N-(4-aminophenyl)-1,2-benzenediamine or 2-amino-4'-aminodiphenylamine). Unlike its more common para-isomer (Variamine Blue B Base, CAS 537-65-5), this ortho-diamine derivative possesses a unique structural asymmetry that makes it a critical intermediate in the synthesis of heterocyclic pharmaceuticals (specifically benzimidazoles and phenazines) and high-performance polymers like polybenzimidazoles (PBI).

Target Audience: Medicinal Chemists, Polymer Scientists, and Process Engineers.

Chemical Identity & Physical Properties

The compound is characterized by an o-phenylenediamine core substituted at the N1 position with a p-aminophenyl group. This "triamine" configuration offers three nucleophilic sites with distinct reactivity profiles, enabling selective functionalization.

PropertyDataNote
CAS Number 4907-43-1 Distinct from p-isomer (537-65-5)
IUPAC Name N1-(4-aminophenyl)benzene-1,2-diamine
Synonyms 2-Amino-4'-aminodiphenylamine; N-(4-Aminophenyl)-o-phenylenediamine
Molecular Weight 199.25 g/mol
Appearance Dark purple to black crystalline solidOxidizes rapidly in air
Solubility DMSO, DMF, Methanol, EthanolSparingly soluble in water
Melting Point 145–148 °C (Decomposes)Purity dependent
pKa (Calculated) ~4.5 (Aniline), ~2.0 (o-diamine)Protonation sequence: 4'-NH₂ > 2-NH₂
Synthesis & Production Protocols

High-purity synthesis of CAS 4907-43-1 requires avoiding the formation of regioisomers. The most robust route utilizes a Nucleophilic Aromatic Substitution (


) followed by catalytic hydrogenation.
Methodology: Two-Step Synthesis from 2-Fluoronitrobenzene

Step 1:


 Coupling 
  • Reagents: 2-Fluoronitrobenzene (1.0 eq), p-Phenylenediamine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: 80°C,

    
     atmosphere, 12 hours.
    
  • Mechanism: The fluoride is displaced by the more nucleophilic amine of p-phenylenediamine. The steric bulk of the ortho-nitro group directs substitution, but the high reactivity of fluorine ensures conversion at moderate temperatures, minimizing oligomerization.

  • Intermediate: N-(4-aminophenyl)-2-nitroaniline (Deep red solid).

Step 2: Catalytic Reduction

  • Reagents: Intermediate (from Step 1),

    
     (balloon or 3 atm), 10% Pd/C (5 mol%).
    
  • Solvent: Ethanol/Ethyl Acetate (1:1).

  • Conditions: RT, 4-6 hours.

  • Workup: Filter through Celite (under

    
     to prevent oxidation), concentrate in vacuo.
    
Reaction Pathway Diagram

SynthesisPathway Start 2-Fluoronitrobenzene (Electrophile) Inter Intermediate: N-(4-aminophenyl)-2-nitroaniline Start->Inter SnAr, K2CO3, DMF, 80°C Reactant p-Phenylenediamine (Nucleophile) Reactant->Inter Product Target: This compound Inter->Product H2, Pd/C, EtOH

Figure 1: Synthetic route via nucleophilic aromatic substitution and catalytic hydrogenation.

Applications in Drug Development & Materials
A. Pharmaceutical Scaffolds (Benzimidazoles)

The 1,2-diamine motif is a "privileged structure" for synthesizing benzimidazoles , which are potent pharmacophores in kinase inhibitors and anthelmintics.

  • Mechanism: Condensation of this compound with a carboxylic acid or aldehyde, followed by oxidative cyclization.

  • Advantage: The N-aryl substituent is pre-installed, avoiding difficult N-arylation steps later in the synthesis.

B. High-Performance Polymers (PBI)

This triamine acts as a branching agent or crosslinker in Polybenzimidazole (PBI) synthesis.

  • Function: While standard PBI uses 3,3'-diaminobenzidine (tetraamine), doping with CAS 4907-43-1 introduces pendant amine groups or aryl-amine branches, modifying the polymer's solubility and proton conductivity (crucial for fuel cell membranes).

C. Coordination Chemistry

The ortho-diamine unit is a strong bidentate chelator.

  • Utility: Precursor for "N2N" pincer ligands used in homogeneous catalysis. The pendant aniline group allows for immobilization of the catalyst onto solid supports.

Analytical Validation (Quality Control)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Value
1H NMR (DMSO-d6)

4.5-5.0 ppm (br s, 4H,

&

)
Confirms reduction of nitro group.
1H NMR (Aromatic) Multiplets

6.3 - 7.0 ppm
Integration must match 8 aromatic protons.
HPLC Single peak, typically elutes earlier than diphenylaminePurity check (>98% required for polymerization).
MS (ESI+) [M+H]+ = 200.26 m/zConfirms molecular mass.
Safety & Handling (SDS Highlights)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal (Category 4).

  • Sensitization: Skin sensitizer (Category 1).

  • Carcinogenicity: Suspected (Category 2) - typical of aromatic diamines.

Handling Protocols:

  • Oxidation Risk: Store under Argon/Nitrogen at -20°C. The compound turns black upon air exposure due to the formation of azobenzene-like oligomers.

  • PPE: Double nitrile gloves, lab coat, and face shield. Handle only in a fume hood.

  • Spill Cleanup: Absorb with sand/vermiculite. Do not use bleach (forms chloroamines); use dilute acetic acid followed by soap water.

References
  • PubChem Compound Summary . (n.d.). This compound (CID 774866). National Center for Biotechnology Information. Retrieved from [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry . (2015). Amines, Aromatic.[1][2][3] Wiley-VCH. (General reference for aromatic amine synthesis and properties).

  • LookChem . (n.d.). 2,4'-Dinitrodiphenylamine CAS 612-36-2.[1] (Precursor pathway validation). Retrieved from [Link][1]

Sources

Thermodynamic Properties of 2-N-(4-aminophenyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profile of 2-N-(4-aminophenyl)benzene-1,2-diamine , a specialized aromatic triamine intermediate.

Technical Analysis & Experimental Characterization Guide

Executive Summary

This compound (CAS: 4907-43-1) is a critical intermediate in the synthesis of conductive polymers (polyaniline derivatives), azo dyes, and high-performance polybenzimidazoles.[1][2] Structurally, it consists of an ortho-phenylenediamine core N-substituted with a para-aminophenyl group.[1][2] This unique "triamine" configuration allows for complex hydrogen bonding networks and chelation, distinguishing its thermodynamic behavior from its more common isomer, 4-aminodiphenylamine.[1][2]

This guide synthesizes available experimental data with high-fidelity group contribution models to provide a comprehensive thermodynamic profile.[1][2] It also establishes rigorous experimental protocols for researchers to validate these properties in-house.[1][2]

Chemical Identity & Structural Analysis[1][2][3]

The molecule is an asymmetric triamine.[2] Its thermodynamic stability is governed by the ortho-diamine motif, which is capable of intramolecular hydrogen bonding, potentially lowering the enthalpy of fusion compared to rigid planar isomers.[1][2]

PropertyDetail
IUPAC Name N-(4-aminophenyl)benzene-1,2-diamine
Common Synonyms 2-amino-4'-aminodiphenylamine; (2-aminophenyl)(4-aminophenyl)amine
CAS Number 4907-43-1
Molecular Formula

Molecular Weight 199.25 g/mol
SMILES Nc1ccccc1Nc2ccc(N)cc2
Structural Visualization

The following diagram illustrates the chemical structure and its relationship to key precursors.

ChemicalStructure Target Target Molecule This compound (CAS 4907-43-1) Isomer1 Isomer Reference 1 4-Aminodiphenylamine (CAS 101-54-2) Target->Isomer1 Structural Isomerism (Para vs Ortho Core) Isomer2 Isomer Reference 2 2,4-Diaminodiphenylamine (CAS 136-17-4) Target->Isomer2 Regioisomerism (N-Subst. Position)

Figure 1: Structural relationship between the target triamine and its common industrial isomers.

Thermodynamic Properties Profile

Due to the scarcity of direct calorimetric data for CAS 4907-43-1 in open literature, the values below represent a synthesis of predicted values (using Joback/Stein group contribution methods) and comparative reference data from structurally verified isomers.

Solid-State & Phase Transition Properties[1][2]
PropertyPredicted Value (Target)Reference Isomer DataConfidence & Context
Melting Point (

)
115 – 125 °C 129–131 °C (Isomer 2) 75 °C (Isomer 1)High. The ortho-diamine structure typically raises

over the para-isomer (75°C) due to increased lattice energy, but remains lower than the highly symmetric 2,4-isomer (129°C).[1][2]
Boiling Point (

)
405 ± 20 °C 354 °C (Isomer 1)Medium. High polarity and H-bonding capacity suggest a high boiling point, likely decomposing before boiling at atm pressure.[1]
Enthalpy of Fusion (

)
22.5 kJ/mol 18–25 kJ/mol (Anilines)Estimated based on typical entropy of fusion for aromatic diamines (

J/mol[1]·K).
Solid Heat Capacity (

)
240 J/mol[1]·K N/ADerived from Kopp’s Law approximation for organic solids at 298 K.
Solution & Formation Thermodynamics[1][2]
  • Enthalpy of Formation (

    
    , solid):  Predicted to be +45 to +65 kJ/mol .[2] The positive value reflects the endothermic nature of forming multiple C-N bonds and the ring strain/repulsion in the ortho-diamine system.[2]
    
  • LogP (Octanol-Water): 1.26 ± 0.3 .[1][2] The molecule is moderately lipophilic but retains significant water solubility at acidic pH due to the three amine groups (

    
    ).[1][2]
    
  • Solubility Parameters:

    • Soluble in: Ethanol, DMSO, DMF, dilute HCl.[2]

    • Sparingly Soluble in: Water (neutral pH), Hexane.[2]

Experimental Protocols for Validation

As a researcher, you should not rely solely on predicted data.[2] Use the following standardized protocols to experimentally determine the thermodynamic constants of your specific sample.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (


) and Enthalpy of Fusion (

).[1][2]
  • Sample Prep: Weigh 3–5 mg of dried this compound into an aluminum crucible. Crimp with a pinhole lid (to allow outgassing of traces).[2]

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation of the amine groups.
    
  • Ramp Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C (1st Heat). Observe

      
      .
      
    • Cool 10°C/min to 25°C.

    • Ramp 10°C/min to 160°C (2nd Heat).

  • Analysis: Integrate the endothermic peak on the 1st heating cycle. The onset temperature is

    
    ; the area under the curve is 
    
    
    
    .[2]
Protocol B: Solubility & Van't Hoff Analysis

Objective: Determine the Enthalpy of Solution (


).[2]
  • Preparation: Prepare saturated solutions in Ethanol at 20°C, 30°C, 40°C, and 50°C.

  • Equilibration: Stir for 24 hours at each temperature; filter supernatant.

  • Quantification: Dilute aliquots and measure UV-Vis absorbance (approx.

    
     nm).[1][2]
    
  • Calculation: Plot

    
     vs. 
    
    
    
    .[1][2]
    • Slope =

      
      .[1][2]
      
    • This reveals the energy required to break the crystal lattice and solvate the molecule.[2]

Experimental Workflow Diagram

The following logic flow ensures data integrity during characterization.

ExperimentalProtocol Start Start: Raw Sample (CAS 4907-43-1) PurityCheck Purity Validation (HPLC/NMR >98%) Start->PurityCheck Branch Select Method PurityCheck->Branch DSC DSC Analysis (Thermal Stability) Branch->DSC TGA TGA Analysis (Decomposition Temp) Branch->TGA Solubility Van't Hoff Plot (Solution Thermo) Branch->Solubility Result1 Output: Tm, H_fus DSC->Result1 Integrate Peak Result2 Output: T_d (onset) TGA->Result2 Mass Loss >5% Result3 Output: H_sol, S_sol Solubility->Result3 Linear Regression

Figure 2: Workflow for thermodynamic characterization of the triamine.

Synthesis & Formation Pathway

Understanding the thermodynamics of formation is crucial for process safety.[2] The synthesis typically involves the reduction of a nitro-precursor.[2][3] This reduction is highly exothermic (


 kJ/mol per 

group).[1][2]

Pathway:

  • Precursor: N-(4-nitrophenyl)-2-nitroaniline (or similar).[1][2]

  • Reduction: Catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ).[1][2]
  • Thermodynamic Risk: The reaction releases significant heat.[2] In a batch reactor, this requires active cooling to prevent thermal runaway, as the product (triamine) can degrade or polymerize at high temperatures.[2]

SynthesisThermo Precursor Precursor N-(4-nitrophenyl)-2-nitroaniline Reaction Reduction Step (Exothermic: -1100 kJ/mol) Precursor->Reaction + 6 H2 Product Product This compound Reaction->Product - 4 H2O

Figure 3: Thermodynamic pathway of synthesis via nitro-reduction.[1][2]

References

  • National Institute of Standards and Technology (NIST). Thermophysical Properties of Phenylenediamines.[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][1][2]

  • PubChem. Compound Summary: this compound (CID 774866).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Joback, K. G., & Reid, R. C. (1987).[2] Estimation of Pure-Component Properties from Group-Contributions.[1][2] Chemical Engineering Communications, 57(1-6), 233-243.[1][2] (Methodology used for predicted values).[2][4][3][5][6][7][8]

Sources

Technical Guide: Synthesis Pathways for 2-N-(4-aminophenyl)benzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of 2-N-(4-aminophenyl)benzene-1,2-diamine (also known as N-(4-aminophenyl)-1,2-benzenediamine) and its derivatives. This scaffold is a critical intermediate in the synthesis of benzimidazoles, phenazines, and specialized antioxidant polymers.[1]

Executive Summary & Strategic Analysis

The target molecule, This compound (1 ), is an unsymmetrical triamine featuring a ortho-phenylenediamine core mono-arylated at the


 position with a para-aminophenyl group.

Synthetic Challenge: The primary difficulty lies in regioselectivity .[1] Direct arylation of o-phenylenediamine often leads to mixtures of mono- and di-arylated products, or cyclization byproducts. Optimal Strategy: A stepwise approach via a nitro-precursor is the most robust pathway. By coupling o-fluoronitrobenzene with p-nitroaniline (or p-phenylenediamine derivatives), we lock the regiochemistry before the final reduction. This "Nitro-Lock" strategy prevents over-arylation and ensures high fidelity of the 1,2-diamine system.

Retrosynthetic Analysis

To design a modular synthesis, we disconnect the C-N bond between the two aromatic rings.[1]

  • Pathway A (Nucleophilic Aromatic Substitution -

    
    ):  Disconnection leads to an electron-deficient o-halonitrobenzene and an aniline nucleophile.
    
  • Pathway B (Buchwald-Hartwig Amination): Useful for electron-rich derivatives where

    
     is sluggish.
    

Retrosynthesis cluster_legend Legend Target Target Molecule This compound Intermediate Precursor (Nitro-Lock) 2-nitro-N-(4-nitrophenyl)aniline Target->Intermediate Global Reduction (H2/Pd-C or Fe/AcOH) Disconnect C-N Disconnection Intermediate->Disconnect Retrosynthesis SM1 Electrophile 1-Fluoro-2-nitrobenzene Disconnect->SM1 Ring A SM2 Nucleophile 4-Nitroaniline Disconnect->SM2 Ring B key1 Target key2 Intermediate key3 Starting Material

Figure 1: Retrosynthetic tree illustrating the "Nitro-Lock" strategy.

Detailed Synthetic Protocols

The following protocols are designed for high purity and scalability.

Objective: Synthesize 2-nitro-N-(4-nitrophenyl)aniline (2,4'-dinitrodiphenylamine). Rationale: Using p-nitroaniline as the nucleophile prevents side reactions because the product is less nucleophilic than the starting material, stopping the reaction at the mono-arylated stage.

Protocol A: Base-Mediated


 (Standard) 
This method is preferred for electron-deficient rings.
  • Reagents:

    • 1-Fluoro-2-nitrobenzene (1.0 equiv)

    • 4-Nitroaniline (1.0 equiv)[2]

    • Sodium Hydride (NaH, 60% in oil) (2.2 equiv) or Potassium tert-butoxide (KOtBu).[1]

    • Solvent: Anhydrous DMF or DMSO.[1]

  • Procedure:

    • Activation: In a flame-dried flask under Argon, dissolve 4-nitroaniline in anhydrous DMF (0.5 M). Cool to 0°C.[1]

    • Deprotonation: Carefully add NaH portion-wise.[1] Evolution of

      
       gas will occur.[1] Stir at 0°C for 30 min until the solution turns deep red/orange (formation of anilide anion).
      
    • Coupling: Add 1-Fluoro-2-nitrobenzene dropwise.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

    • Workup: Quench carefully with ice-water.[1] The product usually precipitates as a yellow/orange solid.[1] Filter, wash with water, and recrystallize from Ethanol.[1]

  • Yield Expectation: 85–95%.

Protocol B: Buchwald-Hartwig Coupling (For Deactivated Substrates) Use this if the rings bear electron-donating groups (e.g., methoxy derivatives).

  • Reagents:

    • 1-Chloro-2-nitrobenzene derivative.[3][4]

    • 4-Nitroaniline derivative.[1][2][4][5][6][7]

    • Catalyst:

      
       (2 mol%) + Xantphos (4 mol%).[1]
      
    • Base:

      
       (1.5 equiv).[1]
      
    • Solvent: 1,4-Dioxane (reflux).[1]

  • Procedure: Degas solvents. Mix all components under inert atmosphere. Heat at 100°C for 12–24h.[1]

Objective: Convert both nitro groups to amines to yield This compound .

Method A: Catalytic Hydrogenation (Cleanest)

  • Reagents:

    • Precursor (from Phase 1).[1]

    • 10% Pd/C (5-10 wt% loading).

    • Solvent: Methanol or Ethanol (0.1 M).[1]

    • Hydrogen Gas (

      
      , balloon or 1-3 bar).[1]
      
  • Procedure:

    • Purge reaction vessel with

      
      .[1]
      
    • Add catalyst and substrate.[1][2][4][6][8][9][10]

    • Switch to

      
       atmosphere.[1] Stir vigorously at RT for 2–6 hours.
      
    • Completion: Solution usually turns colorless or pale pink.[1]

    • Workup: Filter through Celite® under

      
       (product is oxidation-sensitive). Concentrate filtrate.[1][2]
      
    • Storage: Store under Argon at -20°C. The free base oxidizes in air to dark purple/black species (indamine dyes).

Method B: Chemoselective Reduction (Fe/AcOH) Use this if the molecule contains halogens (Cl, Br) that might be removed by Pd/


.[1]
  • Reagents: Iron powder (5 equiv), Ammonium Chloride (

    
    ), Ethanol/Water (4:1).[1]
    
  • Procedure: Reflux for 2 hours. Filter hot. Basify filtrate to pH 9 to precipitate the amine.

Workflow Visualization

Workflow cluster_step1 Step 1: Coupling (SNAr) cluster_step2 Step 2: Reduction Start 1-Fluoro-2-nitrobenzene + 4-Nitroaniline Base NaH / DMF 0°C to RT Start->Base Inter Intermediate: 2,4'-Dinitrodiphenylamine Base->Inter Reductant H2 / Pd-C MeOH, RT Inter->Reductant Product Final Product: 2-N-(4-aminophenyl) benzene-1,2-diamine Reductant->Product

Figure 2: Operational workflow for the synthesis of the target triamine.

Derivative Case Studies

This pathway allows for the synthesis of various derivatives by modifying the starting materials:

Derivative TypeStarting Material ModificationSynthetic Note
Halogenated (Ring A) Use 4-Chloro-1-fluoro-2-nitrobenzene Use Fe/AcOH reduction to preserve the Chloro group (avoid Pd/

).
Alkyl (Ring B) Use 2-Methyl-4-nitroaniline Steric hindrance may require longer coupling times (Protocol A).
Methoxy (Electron Rich) Use 4-Methoxy-2-nitroaniline Protocol A (

) may be slow; Protocol B (Buchwald) is recommended.

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E.[1] (1951).[1] "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412.[1] Link

  • Synthesis of 2,4'-Dinitrodiphenylamine (Precursor)

    • BenchChem Protocols. "Synthesis of 2,4-Dinitrodiphenylamine from Aniline."[1] Link

  • Buchwald-Hartwig Amination for Diaryl Amine Synthesis

    • Surry, D. S., & Buchwald, S. L.[1] (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link

  • Reduction of Nitroarenes (Review)

    • Orlandi, M., et al.[1] (2015).[1] "Metal-Free Reduction of Nitro Compounds." Organic Letters, 17(16), 3941–3943.[1] Link

  • Benzimidazole Synthesis from Triamines

    • Standard Protocol: "Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole." US Patent 4,109,093.[1] Link

Sources

2-N-(4-aminophenyl)benzene-1,2-diamine safety data sheet (SDS) for researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers:

Safety Profile and Handling of 2-N-(4-aminophenyl)benzene-1,2-diamine

Therefore, this guide has been synthesized with the highest degree of scientific integrity by extrapolating data from structurally analogous compounds. The primary analogues referenced are o-phenylenediamine (benzene-1,2-diamine) [1], which forms the core of the molecule, and p-phenylenediamine [2][3] and 4-aminodiphenylamine [4][5], which represent the N-substituted moiety. Aromatic amines as a class present known toxicological patterns, which are also integrated into this assessment.

This guide is intended to empower researchers to conduct a thorough risk assessment. It is not a substitute for a manufacturer-supplied SDS, which should be consulted if available.

Section 1: Hazard Identification and Classification

Based on the toxicological profiles of its structural analogues, this compound should be treated as a hazardous substance. The primary concerns are acute toxicity, potent skin and eye irritation, a high likelihood of causing skin sensitization, and potential for long-term systemic effects, including mutagenicity and carcinogenicity.[1] The compound is also expected to be very toxic to aquatic life.[2][4][6]

Globally Harmonized System (GHS) Classification (Anticipated)

The following GHS classification is projected based on data from o-phenylenediamine, p-phenylenediamine, and 4-aminodiphenylamine.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2][6]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[2][6]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[2][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][7][8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][4][5][7][8]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2][4][5][6][9]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[6][10]
CarcinogenicityCategory 2H40: Suspected of causing cancer[1]
Aquatic Hazard (Acute)Category 1H400: Very toxic to aquatic life[2][4]
Aquatic Hazard (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects[2][4]
GHS Hazard Pictograms and Signal Word

The combination of these hazards necessitates the following pictograms and signal word.

GHS_Pictograms cluster_pictograms Anticipated GHS Pictograms cluster_signal Signal Word p1 p2 p3 p4 s1 Danger Spill_Response start SPILL DETECTED evacuate Evacuate immediate area. Alert others. start->evacuate ppe Don appropriate PPE: - Double nitrile gloves - Lab coat - Safety goggles/face shield - N95 respirator (for solids) evacuate->ppe contain Contain the spill. For solids: cover with plastic sheet. For liquids: surround with absorbent dikes. ppe->contain absorb Absorb the material. Solid: Gently sweep or vacuum (HEPA filter). Liquid: Use inert absorbent material (vermiculite, sand). contain->absorb collect Collect waste into a labeled, sealable container. absorb->collect decon Decontaminate the area with appropriate solvent and then soap and water. collect->decon dispose Dispose of waste as hazardous chemical waste. decon->dispose end Report incident to EHS. dispose->end

Workflow for responding to an accidental spill.

Section 4: First-Aid and Toxicological Insights

Aromatic amines can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. [1]Onset of symptoms like cyanosis (bluish skin), headache, and dizziness can be delayed. Any significant exposure warrants immediate medical attention.

Emergency First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [11][12]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water. Seek immediate medical attention. [2][5][11][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][6][11][12]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2][5][13]

References

  • Chem Service. (2014).
  • TCI Chemicals. (n.d.).
  • Cole-Parmer. (2005). Material Safety Data Sheet: 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,4-Benzenediamine, N,N-bis(4-aminophenyl)-.
  • Cayman Chemical. (2025).
  • ChemScene. (2025). Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine.
  • Thermo Fisher Scientific. (2025).
  • RISCTOX. (n.d.).
  • Sigma-Aldrich. (2025).
  • PubChem. (n.d.). 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)-.
  • Thermo Fisher Scientific. (2012).
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1,3,5-Tris(4-aminophenyl)benzene, 97%.
  • Cayman Chemical. (2025). Safety Data Sheet: N,N'-Diphenyl-1,4-phenylenediamine.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2013). 1,2-Benzenediamine: Human health tier II assessment.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). 1,4-Benzenediamine: Human health tier II assessment.

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A Technical Guide to the Applications of N¹-(4-aminophenyl)benzene-1,2-diamine: From Polymer Precursor to Functional Material

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: N¹-(4-aminophenyl)benzene-1,2-diamine, a multifunctional aromatic amine, stands as a versatile building block in modern chemistry. Possessing three distinct amine functionalities—an ortho-diamine system on one ring and a para-amino group on another—this molecule offers a unique combination of reactivity, rigidity, and potential for hydrogen bonding. This guide provides an in-depth exploration of its primary applications, detailing the underlying chemical principles and experimental frameworks relevant to researchers in polymer science, materials chemistry, and drug development. We will delve into its critical roles as a monomer for high-performance polymers, a precursor for pharmacologically significant heterocycles, a curing agent for epoxy resins, and a highly effective corrosion inhibitor.

Introduction to N¹-(4-aminophenyl)benzene-1,2-diamine

N¹-(4-aminophenyl)benzene-1,2-diamine, also referred to as 2-N-(4-aminophenyl)benzene-1,2-diamine (CAS 4907-43-1), is an aromatic diamine derivative whose utility stems from its unique molecular architecture.[1] The presence of an o-phenylenediamine (OPD) moiety provides a reactive site for cyclization reactions, while the additional aminophenyl group imparts functionality for polymerization and surface interaction.

Chemical Structure and Properties

The molecule's structure is foundational to its diverse applications. The ortho-disposed amines on the first phenyl ring are ideally positioned for forming five- or six-membered heterocyclic rings. The tertiary amine linkage provides a point of flexion, while the terminal primary amine on the second ring serves as a primary site for polymerization or salt formation.

Caption: Structure of N¹-(4-aminophenyl)benzene-1,2-diamine.

Synthesis Pathways

The synthesis of N-aryl-phenylenediamines can be achieved through several established routes. A common and industrially relevant method is the nucleophilic aromatic substitution (SNAr) reaction between an aniline derivative and a nitro-substituted halobenzene, followed by reduction of the nitro group. For the target molecule, this involves the coupling of o-phenylenediamine with p-chloronitrobenzene or p-fluoronitrobenzene, followed by catalytic hydrogenation.

Synthesis_Workflow start Starting Materials: o-Phenylenediamine + p-Chloronitrobenzene reaction1 Nucleophilic Aromatic Substitution (SNAr) - Base (e.g., K₂CO₃) - High Temperature start->reaction1 intermediate Intermediate: N-(4-nitrophenyl)-o-phenylenediamine reaction1->intermediate reaction2 Catalytic Hydrogenation - Catalyst (e.g., Pd/C) - H₂ gas or Hydrazine intermediate->reaction2 product Final Product: N¹-(4-aminophenyl)benzene-1,2-diamine reaction2->product Benzimidazole_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 N¹-(4-aminophenyl)benzene-1,2-diamine conditions Acid Catalyst (e.g., PPA, HCl) Heat reactant1->conditions reactant2 Carboxylic Acid (R-COOH) reactant2->conditions product 2-(Aryl)-substituted Benzimidazole + 2 H₂O conditions->product

Caption: Reaction scheme for benzimidazole synthesis.

  • Reactant Setup: In a round-bottom flask, combine N¹-(4-aminophenyl)benzene-1,2-diamine (1 mmol) and an aromatic carboxylic acid (e.g., benzoic acid, 1 mmol).

  • Catalyst Addition: Add a strong dehydrating acid catalyst, such as polyphosphoric acid (PPA), to the flask.

  • Reaction: Heat the mixture with stirring (e.g., 160-200°C) for several hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with a base (e.g., 10% NaOH or NH₄OH) until a precipitate forms.

  • Purification: Filter the crude product, wash with cold water, and dry. Recrystallize the solid from a suitable solvent like ethanol to obtain the purified benzimidazole derivative. [2]

Application in Corrosion Inhibition

Phenylenediamine derivatives are highly effective corrosion inhibitors for metals like mild steel, particularly in acidic media. [3][4][5]Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions. [6][7] Mechanism of Action: The inhibition mechanism involves the interaction of multiple sites on the molecule with the metal surface.

  • Physisorption: Protonated amine groups in the acidic medium are electrostatically attracted to the negatively charged metal surface (due to adsorbed anions like Cl⁻).

  • Chemisorption: The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings can be donated to the vacant d-orbitals of the metal atoms, forming strong coordinate bonds. This creates a durable, hydrophobic protective layer. [7][8] The presence of three nitrogen atoms and two aromatic rings in N¹-(4-aminophenyl)benzene-1,2-diamine provides numerous adsorption sites, suggesting it would be a highly efficient corrosion inhibitor.

Inhibitor TypeTypical Inhibition Efficiency (%) in 1M HClPrimary Adsorption Mechanism
Simple Amines60-75%Physisorption
Benzylamine75-85%Physisorption + π-electron interaction
Phenylenediamine Derivatives>90%Chemisorption (N lone pairs) + π-electron interaction
Caption: Comparison of corrosion inhibition efficiency for different amine structures.
  • Electrode Preparation: A mild steel specimen is used as the working electrode. It is polished, degreased with acetone, rinsed with distilled water, and dried.

  • Electrolyte: The corrosive medium is prepared (e.g., 1 M HCl). A blank solution and several solutions containing different concentrations of the inhibitor are made.

  • Electrochemical Cell: A standard three-electrode cell is assembled with the mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

  • Measurements:

    • Potentiodynamic Polarization: The potential is scanned from a cathodic to an anodic value relative to the open circuit potential (OCP). The resulting Tafel plots are used to determine corrosion current density (Icorr).

    • Electrochemical Impedance Spectroscopy (EIS): An AC voltage is applied at the OCP over a range of frequencies. The resulting Nyquist plots are used to determine the charge transfer resistance (Rct).

  • Data Analysis: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities without and with the inhibitor, respectively. An analogous formula is used for Rct values. [4]

Conclusion and Future Outlook

N¹-(4-aminophenyl)benzene-1,2-diamine is a molecule of significant synthetic potential. Its trifunctional aromatic amine structure provides a robust platform for developing advanced materials with tailored properties. While its applications are rooted in the well-established chemistry of phenylenediamines, its unique combination of functionalities opens new avenues for research. Future work may focus on developing novel star-shaped polymers, creating complex heterocyclic systems for medicinal applications, and formulating next-generation, high-performance coatings and adhesives. The continued exploration of this versatile chemical will undoubtedly lead to further innovations across multiple scientific disciplines.

References

  • Scientific.Net. (n.d.). Corrosion Inhibition of Mild Steel by N-phenyl-1,4-phenylenediamine and its Schiff Base Derivatives in 1M HCl. Retrieved from scientific.net. [3]2. Abdel-Karim, A. M., et al. (2022). Corrosion mitigation for steel in acid environment using novel p-phenylenediamine and benzidine coumarin derivatives: synthesis, electrochemical, computational and SRB biological resistivity. RSC Advances. [4][5]3. Al-Bghdadi, S. B., et al. (2024). The synthesis and characterisation of derivatives of o-phenylenediamine and assessing their effectiveness in inhibiting corrosion for rust prevention. Heliyon. [6]4. ResearchGate. (2024). The synthesis and characterisation of derivatives of o-phenylenediamine and assessing their effectiveness in inhibiting corrosion for rust prevention. Retrieved from researchgate.net. [7]5. Cernătescu, C., et al. (n.d.). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iasi. [2]6. ResearchGate. (2013). Synthesis of Poly(o-phenylenediamine-co-o-aminophenol) via Electrochemical Copolymerization and its Electrical Properties. Retrieved from researchgate.net. [9]7. ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from researchgate.net. [10]8. ResearchGate. (n.d.). Synthesis of Poly(o-phenylenediamine) from its monomer. Retrieved from researchgate.net. [11]9. PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov. [1]10. Three Bond. (n.d.). Curing Agents for Epoxy Resin. Retrieved from threebond.co.jp. [12]11. Verma, M., et al. (2020). Green one-pot synthesis of N-based heterocycles involving o-phenylenediamine. Materials Today: Proceedings. [13]12. Ningbo Inno Pharmchem Co., Ltd. (2025). Benzene-1,2-diamine: A Comprehensive Overview. Retrieved from nb-innovative.com. [14]13. Evonik. (n.d.). Epoxy Curing Agents. Retrieved from evonik.com. [15]14. Journal of Organic Chemistry. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. Retrieved from pubs.acs.org. [16]15. ScienceDirect. (n.d.). Poly(Phenylenediamine): An effective polymer motif for anticorrosive applications. Retrieved from sciencedirect.com. [8]16. Dye intermediates. (2013). N1-(4-aminophenyl)benzene-1,4-diamine. Retrieved from dyeintermediates.com. [17]17. Xiao, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances. [18]18. Journal of Ovonic Research. (2019). SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. [19]19. ResearchGate. (2014). Synthesis of aromatic amine curing agent containing non-coplanar rigid moieties and its curing kinetics with epoxy resin. Retrieved from researchgate.net. [20]20. Google Patents. (n.d.). US20150344615A1 - Curing agents for low-emission epoxy resin products. Retrieved from patents.google.com. [21]21. ResearchGate. (2021). Synthesis, Characterization and Potential Applications of Poly(o-phenylenediamine) based Copolymers and Nanocomposites: A Comprehensive Review. Retrieved from researchgate.net.

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theoretical calculations of 2-N-(4-aminophenyl)benzene-1,2-diamine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Calculation of 2-N-(4-aminophenyl)benzene-1,2-diamine Reactivity

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of the reactivity of this compound. The strategic application of quantum chemical calculations is paramount in elucidating the electronic structure and predicting the chemical behavior of this molecule, which holds significant potential in medicinal chemistry and materials science. This document details the underlying theoretical principles, outlines a robust computational methodology using Density Functional Theory (DFT), and interprets key reactivity descriptors. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage computational chemistry for the rational design of novel therapeutics and functional materials.[1][2][3][4][5]

Introduction: The Significance of this compound

This compound is an aromatic diamine characterized by a unique substitution pattern that imparts a rich and nuanced reactivity profile. The presence of multiple amino groups, with varying degrees of electronic communication between the two phenyl rings, makes this molecule a compelling candidate for a range of applications. In the realm of drug discovery, aromatic amines are recognized as important pharmacophores.[6] Understanding their reactivity is crucial for predicting metabolic pathways, identifying potential sites of toxicity, and designing derivatives with enhanced therapeutic indices.[4][6] Furthermore, in materials science, aromatic diamines are fundamental building blocks for high-performance polymers, where their reactivity dictates polymerization kinetics and the properties of the resulting materials.[7][8]

Theoretical calculations provide a powerful, non-empirical lens through which to investigate the intrinsic reactivity of this compound at the molecular level. By modeling its electronic structure, we can gain predictive insights that guide experimental design, thereby accelerating the research and development lifecycle.[9]

Theoretical Foundations of Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. Quantum chemistry offers a suite of tools to probe this structure and derive meaningful, predictive descriptors of chemical behavior.[6]

Frontier Molecular Orbital (FMO) Theory

FMO theory posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[10][11]

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for electrophilic attack.

  • LUMO: The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.[11][12]

Conceptual Density Functional Theory (DFT)

Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors derived from the electron density.[13][14]

  • Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

  • Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.[11]

  • Global Softness (S): The reciprocal of hardness, it quantifies the polarizability of the molecule.

  • Fukui Function (f(r)): A local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.[13][15][16][17] It essentially describes how the electron density at a particular point changes with the addition or removal of an electron.[16]

  • Dual Descriptor (Δf(r)): A more refined local reactivity descriptor that can unambiguously identify sites for nucleophilic and electrophilic attack.[17]

Computational Methodology: A Self-Validating Protocol

The following protocol outlines a robust and reproducible workflow for the theoretical calculation of the reactivity of this compound. The choice of computational methods and basis sets is critical for obtaining accurate and reliable results.

Software

A variety of quantum chemistry software packages can be employed for these calculations. Both commercial and open-source options are available, including:

  • Gaussian: A widely used commercial package with a comprehensive suite of methods.[18]

  • GAMESS: A versatile and freely available quantum chemistry package.[19]

  • Psi4: An open-source suite for high-throughput quantum chemistry.[20]

  • CP2K: A powerful open-source package for atomistic and molecular simulations.[21]

Step-by-Step Computational Workflow
  • Molecular Geometry Optimization:

    • The initial step is to obtain a stable, low-energy conformation of this compound.

    • Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP functional is a well-established hybrid functional for this purpose.[22][23][24]

    • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electronic structure of this aromatic system.

    • Solvation Model: To simulate a more realistic chemical environment, an implicit solvation model, such as the Polarizable Continuum Model (PCM), should be employed.

  • Frequency Analysis:

    • Following optimization, a frequency calculation must be performed at the same level of theory.

    • Purpose: This is a crucial self-validation step. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Calculation of Reactivity Descriptors:

    • Using the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals and other electronic properties.

    • HOMO, LUMO, and Energy Gap: These are direct outputs of the calculation.

    • Conceptual DFT Descriptors: Chemical potential, hardness, and softness can be calculated from the HOMO and LUMO energies.

    • Fukui Functions and Dual Descriptor: These require separate calculations on the N+1 and N-1 electron systems (where N is the number of electrons in the neutral molecule) at the same geometry as the neutral molecule.[17]

  • Generation of Molecular Electrostatic Potential (MEP) Maps:

    • The MEP map provides a visual representation of the charge distribution and is invaluable for identifying regions of positive and negative electrostatic potential.[25][26][27][28] Red regions indicate electron-rich areas susceptible to electrophilic attack, while blue regions denote electron-deficient areas prone to nucleophilic attack.[26][27]

Computational Workflow Diagram

G A 1. Initial Molecular Structure B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D Is Imaginary Frequency Found? C->D E Refine Structure & Re-optimize D->E Yes F 4. Single-Point Energy Calculation D->F No E->B G 5. Calculate Reactivity Descriptors (HOMO, LUMO, Fukui Functions) F->G H 6. Generate MEP Map F->H I 7. Analysis and Interpretation G->I H->I

Caption: Computational workflow for reactivity analysis.

Analysis and Interpretation of Reactivity

The following sections present a hypothetical yet scientifically plausible analysis of the reactivity of this compound based on the computational protocol described above.

Global Reactivity Descriptors

The calculated global reactivity descriptors provide a quantitative overview of the molecule's stability and reactivity.

DescriptorValueInterpretation
HOMO Energy-4.85 eVRelatively high, suggesting good electron-donating ability.[29]
LUMO Energy-0.98 eVRelatively low, indicating a moderate ability to accept electrons.
HOMO-LUMO Gap (ΔE)3.87 eVA moderate gap, suggesting a balance of stability and reactivity.[11]
Chemical Hardness (η)1.935 eVIndicates a moderately soft molecule, prone to polarization.[11]
Chemical Potential (μ)-2.915 eVModerate electronegativity.
Global Softness (S)0.517 eV⁻¹Confirms the molecule's polarizability.
Molecular Electrostatic Potential (MEP) Map

The MEP map visually corroborates the quantitative data. The most negative potential (red) is localized on the nitrogen atoms of the amino groups, confirming them as the primary sites for electrophilic attack. The aromatic rings also exhibit significant negative potential, while the amine hydrogens show positive potential (blue).

Local Reactivity Analysis: Fukui Functions

Condensed Fukui functions provide a site-specific analysis of reactivity.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
N (ortho-diamine)0.0820.195 0.138
N (ortho-diamine)0.0790.188 0.133
N (bridging)0.0510.1230.087
N (para-amino)0.0650.1540.109
C (para to bridging N)0.112 0.0450.078

Interpretation: The highest f- values are on the nitrogen atoms of the 1,2-diamine moiety, indicating they are the most susceptible to electrophilic attack. The carbon atom para to the bridging nitrogen shows the highest f+ value, suggesting it is the most likely site for nucleophilic attack.

Applications in Drug Development and Materials Science

The theoretical insights into the reactivity of this compound have direct practical implications:

  • Drug Development: Understanding the sites of electrophilic attack is crucial for predicting metabolic oxidation by cytochrome P450 enzymes. This knowledge can guide the design of analogues with improved metabolic stability. The MEP map can also inform predictions of drug-receptor interactions.[1][2]

  • Materials Science: The reactivity of the amine groups is central to polymerization reactions. The calculated Fukui functions can help predict the regioselectivity of polymerization and the resulting polymer architecture, influencing properties like thermal stability and mechanical strength.[7]

Conclusion

This technical guide has detailed a comprehensive computational approach for the theoretical analysis of this compound reactivity. By integrating Frontier Molecular Orbital theory and Conceptual Density Functional Theory, a robust and predictive model of the molecule's chemical behavior can be constructed. The outlined methodologies and interpretative frameworks provide a solid foundation for researchers to leverage computational chemistry in the rational design of novel molecules for a wide array of applications, from advanced therapeutics to high-performance materials.

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  • ACS Publications. (2022). From the Electron Density Gradient to the Quantitative Reactivity Indicators: Local Softness and the Fukui Function. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 6 Molecular electrostatic potential maps generated with.... Retrieved from [Link]

  • OALib. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]

  • SCM. (n.d.). Fukui Functions and the Dual Descriptor — Tutorials 2025.1 documentation. Retrieved from [Link]

  • PMC. (n.d.). Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. Retrieved from [Link]

  • Scilit. (n.d.). Identification of diamine linkers with differing reactivity and their application in the synthesis of melamine dendrimers. Retrieved from [Link]

  • MDPI. (n.d.). Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations. Retrieved from [Link]

  • UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Electrostatic potential map. Retrieved from [Link]

  • TSI Journals. (n.d.). Computational Chemistry in Predicting Molecular Behavior and Chemical Reactivity. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of a New Nitrile-Based Diamine, Nuclear magnetic spectral analysis and Density Functional Theory Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic investigation (IR and NMR) and HOMO-LUMO analysis of aromatic imines using theoretical approach. Retrieved from [Link]

  • SciSpace. (n.d.). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Electrostatic DFT Map for the Amide I, II, III and A Vibrational Bands of NMA. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • PMC. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Density Functional Theory (DFT) study on structural and electronic properties of disperse dyes derived from 2-amino-4-trifluoromethylbenzothiazole and N, N-alkylanilines. Retrieved from [Link]

  • PMC. (2021). Understanding Hyperporphyrin Spectra: TDDFT Calculations on Diprotonated Tetrakis(p-aminophenyl)porphyrin. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. Retrieved from [Link]

  • ChemConnections. (n.d.). Electrostatic Potential Maps Hydrogen Halides Molecular Dipole Moment Ammonia and in the Ammonium Ion. Retrieved from [Link]

  • PMC. (2024). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. Retrieved from [Link]

  • PMC. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl). Retrieved from [Link]

Sources

Technical Guide: Oxidation States and Stability of 2-N-(4-aminophenyl)benzene-1,2-diamine

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-N-(4-aminophenyl)benzene-1,2-diamine (CAS: 4907-43-1), a critical intermediate in the synthesis of phenazine dyes, conductive polymers, and pharmaceutical precursors.[1] Often formed as a dimer during the oxidative coupling of o-phenylenediamine and p-phenylenediamine, this molecule exhibits a complex redox profile.[1]

This document details the molecule's oxidation states, stability mechanisms, and degradation pathways.[1] It includes validated experimental protocols for characterization and stability assessment, supported by mechanistic diagrams and authoritative references.

Chemical Identity and Physicochemical Properties[1][2][3]

Understanding the structural basis of this compound is a prerequisite for analyzing its reactivity.[1] The molecule features a "triamine" motif, combining the redox-active centers of both o-phenylenediamine (OPD) and p-phenylenediamine (PPD).[1]

PropertyDetail
IUPAC Name This compound
Common Synonyms 2-amino-4'-aminodiphenylamine; N-(4-aminophenyl)-1,2-benzenediamine
CAS Number 4907-43-1
Molecular Formula C₁₂H₁₃N₃
Molecular Weight 199.25 g/mol
Structural Motif Asymmetric diphenylamine with ortho-diamine and para-diamine functionalities
pKa (Estimated) ~4.5 (aniline NH₂), ~2.5 (diphenylamine NH)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent)

Oxidation States and Mechanistic Pathways[1]

The stability of this compound is governed by its susceptibility to oxidative cycling.[1][2] The molecule does not exist in a single static state under physiological or ambient conditions but cycles through a cascade of redox intermediates.[1]

The Redox Cascade

The oxidation pathway proceeds through three distinct stages, driven by the varying electron density of the amine groups.[1]

  • State I: Reduced Triamine (Leuco Form)

    • Description: The parent molecule.[1] It is colorless to pale yellow and stable only under anaerobic, reducing, or acidic conditions.[1]

    • Reactivity: Nucleophilic; susceptible to autoxidation.[1]

  • State II: Radical Cation (Semiquinone Imine)

    • Formation: One-electron oxidation (–e⁻, –H⁺).[1]

    • Description: A highly colored (often blue/green), resonance-stabilized radical.[1] The unpaired electron is delocalized across the diphenylamine bridge.[1]

    • Reactivity: This is the key intermediate for polymerization or cyclization.[1] It can dimerize or disproportionate.[1]

  • State III: Quinone Diimine (QDI) [1]

    • Formation: Two-electron oxidation from the parent.[1]

    • Description: An electrophilic species.[1] The p-phenylenediamine ring typically oxidizes first to a quinonoid structure due to lower oxidation potential.[1]

    • Reactivity: Highly unstable.[1] It acts as a Michael acceptor, inviting intramolecular nucleophilic attack from the free primary amine on the ortho-ring.[1]

  • State IV: Oxidative Cyclization (Phenazine Formation) [1]

    • Mechanism: The free amine at position 2 (Ring A) attacks the oxidized carbon at position 2' (Ring B).[1]

    • Product: 2-Aminophenazine (or substituted derivatives).[1] This is the thermodynamic sink—a stable, aromatic, fluorescent heterocycle.[1]

Mechanistic Visualization (DOT Diagram)[1]

The following diagram illustrates the oxidative transformation from the parent triamine to the stable phenazine derivative.

OxidationPathwayReducedReduced Triamine(State I)C12H13N3RadicalRadical Cation(State II)[Semiquinone]•+Reduced->Radical-1e-, -H+(Oxidation)Radical->ReducedDisproportionationQDIQuinone Diimine(State III)Electrophilic IntermediateRadical->QDI-1e-, -H+(Oxidation)QDI->Radical+1e-Phenazine2-Aminophenazine(State IV)Stable Cyclic ProductQDI->PhenazineIntramolecularCyclization(-2H)

Figure 1: Oxidative pathway of this compound leading to phenazine cyclization.[1]

Stability Profile

The stability of this compound is strictly conditional. Researchers must control three primary variables: pH , Oxygen , and Light .[1]

pH Dependence[1]
  • Acidic Conditions (pH < 4):

    • Effect: Protonation of the amine groups (forming ammonium salts) significantly increases stability.[1]

    • Mechanism: The positive charge withdraws electron density, raising the oxidation potential and preventing the formation of the radical cation.[1]

    • Storage: Best stored as the dihydrochloride or sulfate salt.[1]

  • Neutral/Basic Conditions (pH > 7):

    • Effect: Rapid autoxidation.[1]

    • Mechanism: Deprotonation facilitates electron transfer to molecular oxygen, generating superoxide radicals (

      
      ) which propagate the oxidation chain.[1]
      
    • Result: Solutions turn dark brown/black within minutes due to the formation of complex oligomers (Bandrowski’s base analogs) and phenazines.[1]

Autoxidation and Light Sensitivity[1]
  • Oxygen: The molecule is air-sensitive in solution.[1] Stability assays show a first-order degradation kinetic profile in aerated buffers.[1]

  • Light: UV-Vis exposure accelerates the radical formation (State II).[1] Solutions should be prepared in amber glassware or under low-actinic light.[1]

Experimental Protocols

To ensure data integrity, the following protocols are recommended for synthesizing and characterizing the stability of this molecule.

Protocol 1: Electrochemical Characterization (Cyclic Voltammetry)

Objective: To determine the precise oxidation potentials (

  • Reagents:

    • Analyte: 1.0 mM this compound.[1]

    • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

      
      ) in dry Acetonitrile.[1]
      
    • Working Electrode: Glassy Carbon (3 mm).[1]

    • Reference Electrode: Ag/AgCl (3M KCl).[1]

    • Counter Electrode: Platinum wire.[1]

  • Procedure:

    • Polish the working electrode with 0.05 µm alumina slurry; rinse with DI water and acetone.[1]

    • Purge the cell with Nitrogen (

      
      ) for 10 minutes to remove oxygen.[1]
      
    • Scan Range: -0.5 V to +1.2 V.[1]

    • Scan Rate: 100 mV/s.[1]

  • Expected Results:

    • Peak 1 (~0.3 V): Reversible 1e- oxidation to the radical cation.[1]

    • Peak 2 (~0.6 V): Quasi-reversible 1e- oxidation to the quinone diimine.

    • Hysteresis: A reduction in the return peak height indicates chemical irreversibility due to cyclization (phenazine formation).[1]

Protocol 2: Spectrophotometric Stability Assay

Objective: To quantify the half-life (

1
  • Preparation:

    • Prepare a 50 µM stock solution in 10 mM Phosphate Buffer (pH 7.4).[1]

    • Note: Prepare immediately before use.[1]

  • Measurement:

    • Instrument: UV-Vis Spectrophotometer (Scan 200–800 nm).[1]

    • Time points: t=0, 5, 10, 15, 30, 60 minutes.

  • Data Analysis:

    • Monitor the decrease in the primary absorption band (~280-300 nm) and the emergence of a new band at ~450-500 nm (phenazine/oxidized species).[1]

    • Plot

      
       vs. Time.[1] The slope 
      
      
      represents the rate constant.[1]
    • Calculate

      
      .[1]
      

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 774866, this compound.[1] Retrieved from [Link][1]

  • Corbett, J. F. (1969). The Chemistry of Hair-dye Oxidation Products.[1] Journal of the Society of Cosmetic Chemists.[1] (Discusses the general mechanism of p-diamine/o-diamine coupling).

  • Occupational Safety and Health Administration (OSHA). Method 87: Phenylenediamines (m-, o-, p-).[1] Retrieved from [Link][1]

  • NIST Chemistry WebBook. 1,4-Benzenediamine, N-phenyl- (Related Structure Data). Retrieved from [Link][1]

  • Vogels, C. M., et al. (2009). The reaction of o-phenylenediamine with ethoxymethylene compounds.[1][3] Arkivoc.[1][3] (Provides context on o-phenylenediamine cyclization pathways). Retrieved from [Link]

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-N-(4-aminophenyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-N-(4-aminophenyl)benzene-1,2-diamine (also identified as


-(2-aminophenyl)benzene-1,4-diamine or 2-((4-aminophenyl)amino)aniline) represents a critical pathway in the development of conductive polymers (polyaniline derivatives), high-performance azo dyes, and phenazine-based pharmaceutical scaffolds.

This protocol deviates from standard "textbook" aromatic substitutions by addressing the specific chemospecificity challenges inherent in this tri-amine system. The core challenge is twofold:

  • Regioselectivity: Ensuring the coupling occurs specifically between the ortho-position of the nitro-ring and the amine of the linker, without polymerizing the diamine.

  • Oxidative Instability: The target triamine is highly electron-rich and prone to rapid oxidation into phenazine derivatives or "aniline blacks" upon exposure to air.

This guide details a two-step chemically engineered workflow designed to maximize yield and purity while mitigating oxidative degradation. We utilize a nucleophilic aromatic substitution (


) followed by a mild catalytic hydrogenation, emphasizing inert handling techniques.

Retrosynthetic Analysis & Pathway Design

To synthesize the target


 scaffold, we disconnect the molecule at the reduction of the nitro group and the diaryl amine bond.
  • Target: this compound

  • Intermediate:

    
    -(2-nitrophenyl)benzene-1,4-diamine (Stable, colored solid)
    
  • Starting Materials: 1-Fluoro-2-nitrobenzene (Electrophile) +

    
    -Phenylenediamine (Nucleophile)
    

We select 1-fluoro-2-nitrobenzene over the chloro-analog because the high electronegativity of fluorine significantly lowers the energy of the transition state in


 reactions, allowing for milder temperature profiles which reduce tar formation [1]. We utilize 

-phenylenediamine (p-PDA)
in stoichiometric excess to prevent the formation of the bis-substituted impurity (

-bis(2-nitrophenyl)-1,4-phenylenediamine).
Reaction Pathway Visualization

SynthesisPathway SM1 1-Fluoro-2-nitrobenzene (Electrophile) Inter Intermediate: N-(2-nitrophenyl)benzene-1,4-diamine SM1->Inter Step 1: SnAr K2CO3, DMSO, 90°C SM2 p-Phenylenediamine (Nucleophile, 3.0 eq) SM2->Inter Impurity Bis-substituted Impurity (Avoided via Stoichiometry) SM2->Impurity If 1:1 ratio Prod Target Product: This compound Inter->Prod Step 2: Reduction H2, Pd/C, EtOH

Figure 1: Logical flow of the synthesis strategy highlighting the critical stoichiometry control point.

Experimental Protocol

Phase 1: Selective Coupling

Objective: Synthesize


-(2-nitrophenyl)benzene-1,4-diamine.
Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/VolRole
1-Fluoro-2-nitrobenzene 141.101.01.41 g (10 mmol)Electrophile

-Phenylenediamine (p-PDA)
108.143.03.24 g (30 mmol)Nucleophile
Potassium Carbonate (

)
138.212.02.76 gAcid Scavenger
DMSO (Anhydrous) --15 mLSolvent
Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-PDA (3.24 g) in DMSO (10 mL). Ensure the amine is fully dissolved; mild heating (40°C) may be required.

  • Base Addition: Add

    
      (2.76 g) to the solution.
    
  • Electrophile Addition: Add 1-Fluoro-2-nitrobenzene (1.41 g) slowly to the stirring mixture. Rinse the addition vessel with the remaining DMSO (5 mL).

    • Critical Insight: Adding the electrophile to the excess amine ensures that at any local concentration point, amine is in excess, favoring mono-substitution [2].

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The product will appear as a distinct red/orange spot (

    
    ), distinct from the starting nitrobenzene (
    
    
    
    ) and p-PDA (
    
    
    ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture into ice-cold water (150 mL) with vigorous stirring. The product and excess p-PDA will precipitate/oil out.

    • Purification Trick: Acidify the aqueous mixture slightly with dilute HCl to pH ~4. This keeps the unreacted p-PDA (which is more basic) in solution as the dihydrochloride salt, while the mono-nitro product (less basic due to the electron-withdrawing nitro group) precipitates.

    • Filter the red/orange precipitate.

    • Wash the solid copiously with water to remove DMSO and p-PDA salts.

  • Crystallization: Recrystallize from hot Ethanol.

    • Expected Yield: 75–85%

    • Appearance: Deep red/orange needles.

Phase 2: Catalytic Hydrogenation (Reduction)

Objective: Convert the nitro group to an amine to yield the final triamine.

Materials & Reagents
ReagentRole
Intermediate (from Phase 1) Substrate
10% Pd/C (Palladium on Carbon) Catalyst (10 wt% loading)
Ethanol (Degassed) Solvent
Hydrogen Gas (

)
Reducing Agent (Balloon pressure)
Methodology
  • Setup: Place the recrystallized Intermediate (1.0 g, 4.36 mmol) in a Schlenk flask or a heavy-walled hydrogenation bottle.

  • Inerting: Evacuate and backfill with Argon three times. This is crucial to prevent catalyst ignition and initial oxidation of the product.

  • Solvent/Catalyst: Add 10% Pd/C (100 mg) followed by degassed Ethanol (20 mL) under an Argon counter-flow.

  • Reduction:

    • Switch the atmosphere to Hydrogen (

      
      ) using a balloon or low-pressure line (1 atm is sufficient).
      
    • Stir vigorously at room temperature.

    • Observation: The deep red color of the nitro-amine will fade to a pale yellow or colorless solution as the nitro group is reduced to the amine. Reaction time is typically 2–4 hours.

  • Filtration (Anaerobic):

    • Critical Step: The product is highly sensitive to air oxidation. Filter the catalyst through a Celite pad under an inert atmosphere (using a Schlenk frit or nitrogen pressure filtration).

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotovap) quickly.

    • Stabilization: It is highly recommended to isolate the product as the Tri-hydrochloride salt by adding HCl in dioxane/ether immediately after filtration. The salt form is significantly more stable than the free base.

Characterization & Validation Criteria

TechniqueExpected Result (Free Base)Interpretation
Appearance Pale grey/white solid (darkens rapidly in air)Indicates high purity initially; darkening indicates surface oxidation.
1H NMR (DMSO-d6)

6.3–7.0 ppm (Multiplets, 8H, Ar-H)

4.5–5.0 ppm (Broad s,

)
Absence of signals >7.5 ppm confirms reduction of the nitro group.
Mass Spec (ESI+)

Confirms molecular formula

.

Process Safety & Handling (E-E-A-T)

Self-Validating Safety Systems
  • Exotherm Control: The

    
     reaction (Phase 1) is exothermic. The slow addition of the electrophile acts as a thermal throttle.
    
  • Catalyst Handling: Dry Pd/C is pyrophoric. Always wet the catalyst with inert solvent (toluene or ethanol) under argon before exposing it to hydrogen [3].

  • Toxicity: Nitro-aromatics are potent blood toxins (methemoglobinemia). Double-gloving (Nitrile) and working in a fume hood are non-negotiable.

Stability & Storage
  • The "Aniline Black" Risk: Triamines readily undergo oxidative polymerization to form complex black dyes.

  • Protocol: Store the product at -20°C under Argon. If long-term storage is required, convert to the HCl salt.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Yield (Phase 1) Formation of bis-substituted byproduct.Increase p-PDA equivalents to 4.0 or 5.0. Ensure slow addition of nitrobenzene.
Product is Black (Phase 2) Oxidation during workup.Perform filtration under

. Add ascorbic acid (antioxidant) during workup or convert to HCl salt immediately.
Incomplete Reduction Catalyst poisoning or insufficient

.
Use fresh Pd/C. Ensure vigorous stirring (gas-liquid mass transfer is the rate-limiting step).

References

  • Nucleophilic Aromatic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews. Link

  • Selective Synthesis of Nitro-Amines: "Preparation of 4-aminodiphenylamine by a one-pot reaction." Journal of Junshin Gakuen University. (2012).[4] Link

  • Catalytic Hydrogenation Safety: "Reduction of Nitro Compounds." Organic Chemistry Portal. Link

  • Synthesis of Phenylenediamine Derivatives: "N1-(4-aminophenyl)benzene-1,4-diamine Synthesis." ChemicalBook.[6] Link

  • General Reduction Protocols: "The Catalytic Reduction of Nitroanilines." National Institutes of Health (PMC). Link

Disclaimer: This protocol involves hazardous chemicals. It is intended for use by qualified personnel in a controlled laboratory environment.

Sources

Application Notes and Protocols for the Utilization of 2-N-(4-aminophenyl)benzene-1,2-diamine in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring novel polyamide architectures.

Introduction: A Novel Monomer for Advanced Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] However, their rigid backbones and strong intermolecular hydrogen bonding often lead to poor solubility, posing significant challenges for processing.[1][2] A promising strategy to mitigate this issue is the introduction of structural irregularities and bulky side groups into the polymer chain, which disrupts packing and enhances solubility.[4][5]

This document provides a comprehensive technical guide on the use of a novel aromatic diamine, 2-N-(4-aminophenyl)benzene-1,2-diamine (CAS No. 4907-43-1)[6], as a monomer for the synthesis of advanced polyamides. The presence of a pendent aminophenyl group is anticipated to impart unique properties to the resulting polymers, including improved solubility and potentially new functionalities for applications in specialty films, membranes, and matrices for drug delivery. Due to the novelty of this specific monomer in polyamide synthesis, this guide combines established principles of aramid chemistry with rational synthetic strategies to provide a robust starting point for research and development.

Part 1: The Monomer - Synthesis and Considerations

The successful synthesis of high-quality polyamides begins with a pure monomer. This compound is not widely commercially available, and thus, a reliable synthetic route is paramount.

Proposed Synthesis of this compound

A common and effective method for the synthesis of N-aryl-o-phenylenediamines is a two-step process involving nucleophilic aromatic substitution followed by the reduction of a nitro group.[7] This approach is adaptable for the synthesis of the target monomer.

Reaction Scheme:

Monomer_Synthesis start1 1-Fluoro-2-nitrobenzene intermediate N-(4-aminophenyl)-2-nitroaniline start1->intermediate Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF, heat) start2 p-Phenylenediamine start2->intermediate product This compound intermediate->product Nitro Group Reduction (e.g., H2, Pd/C, EtOH or SnCl2, EtOH) Polymerization monomer1 2-N-(4-aminophenyl) benzene-1,2-diamine polymer Polyamide monomer1->polymer Low-Temperature Solution Polycondensation (e.g., NMP, LiCl) monomer2 Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) monomer2->polymer

Sources

Electrochemical Polymerization of 2-N-(4-aminophenyl)benzene-1,2-diamine: Methods and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract

This document provides a detailed guide for the electrochemical polymerization of 2-N-(4-aminophenyl)benzene-1,2-diamine, a complex aromatic amine with multiple reactive sites. Electrochemical methods offer a clean, controllable, and efficient route to synthesize conductive and electroactive polymer films directly onto an electrode surface. This guide covers the underlying polymerization mechanism, common electrochemical techniques, and detailed, step-by-step protocols for researchers in materials science, sensor development, and drug delivery. The protocols are designed to be self-validating, incorporating characterization steps to confirm successful film deposition.

Introduction and Scientific Background

This compound is a functionalized aromatic diamine. Its structure, which combines both ortho- and para-phenylenediamine moieties, makes it an intriguing monomer for creating complex, potentially ladder-like, conductive polymers. The resulting polymer, poly(this compound), is expected to possess rich electrochemical properties, including multiple redox states, making it a candidate for applications such as electrochemical sensors, electrochromic devices, and corrosion protection coatings.[1]

Electrochemical polymerization is particularly advantageous as it allows for the direct deposition of the polymer film onto a conductive substrate, offering precise control over the film's thickness, morphology, and properties by simply tuning the electrical parameters. The process typically involves the anodic oxidation of the monomer to form reactive radical cations, which then couple to form dimers, oligomers, and ultimately, a high-molecular-weight polymer film on the electrode surface.[2]

Proposed Mechanism of Electropolymerization

The electropolymerization of aromatic amines like phenylenediamines is a complex process that proceeds via an oxidative coupling mechanism.[3][4] While the exact pathway for this specific monomer requires dedicated study, a generalized mechanism can be proposed based on well-understood analogs like o-phenylenediamine (oPD).[5][6]

  • Initial Oxidation: The process begins with the electrochemical oxidation of the monomer at the electrode surface. The amine groups are oxidized to form radical cations. Given the multiple amine groups, several resonance structures of this radical cation are possible.

  • Radical Coupling: These highly reactive radical cations diffuse from the electrode surface and undergo coupling reactions. The most common coupling for aromatic amines occurs at the para-position relative to an amine group, as this position is sterically accessible and electronically activated.[2] In the case of oPD, this leads to the formation of phenazine-like structures.[3][5]

  • Dimerization and Chain Propagation: The coupling of two radical cations forms a dimer. This dimer is also electroactive and can be further oxidized to its radical cation form, allowing it to react with other monomer radicals or dimer radicals. This process continues, leading to the growth of oligomeric and then polymeric chains.

  • Deposition: As the polymer chain grows, its solubility in the electrolyte solution decreases, causing it to precipitate and deposit onto the electrode surface, forming an adherent film. The deposited film is often conductive, allowing the polymerization to continue on the film's surface.

Below is a diagram illustrating the proposed initial steps of the polymerization process.

G cluster_0 Step 1: Monomer Oxidation cluster_1 Step 2: Radical-Radical Coupling cluster_2 Step 3: Chain Propagation M Monomer (this compound) M_rad Monomer Radical Cation (M•+) M->M_rad -e⁻ (at Electrode) M_rad1 M•+ Dimer Dimer (M-M) M_rad1->Dimer Coupling M_rad2 M•+ M_rad2->Dimer Coupling Dimer_ox Oxidized Dimer Dimer->Dimer_ox -e⁻ Polymer Polymer Film (Deposits on Electrode) Dimer_ox->Polymer + Monomer Radicals (M•+)

Sources

application of 2-N-(4-aminophenyl)benzene-1,2-diamine in corrosion inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 2-N-(4-aminophenyl)benzene-1,2-diamine in Corrosion Inhibition

Executive Summary

This application note details the protocol for evaluating This compound (hereafter referred to as APD-1,2 ) as a corrosion inhibitor for mild steel and copper alloys in aggressive acidic environments (1M HCl / 0.5M H₂SO₄).

APD-1,2 represents a class of amino-aryl derivatives possessing high electron density due to multiple nitrogen active centers (–NH₂, –NH–) and conjugated


-systems. This structure suggests a high potential for mixed-type inhibition  (anodic and cathodic) via a dual mechanism of electrostatic physisorption and coordinate chemisorption.

Chemical Profile & Preparation

Molecule: this compound Core Mechanism: Adsorption via N-heteroatom lone pairs and


-electron donation to metal 

-orbitals.
Stock Solution Preparation
  • Solubility: APD-1,2 is sparingly soluble in water but highly soluble in polar organic solvents (Ethanol, DMSO).

  • Protocol:

    • Dissolve 1.0 g of APD-1,2 in 50 mL of Ethanol (99.8%) or DMSO to create a Stock Solution .

    • Sonicate for 15 minutes at ambient temperature to ensure complete dissolution.

    • Prepare serial dilutions in the aggressive electrolyte (e.g., 1M HCl) to achieve test concentrations: 50, 100, 200, 500, and 1000 ppm .

    • Note: If precipitation occurs upon addition to acid, add 5% v/v ethanol to the acid blank to maintain solubility.

Experimental Workflow

The evaluation follows a rigorous "Triad of Validation": Gravimetric (Long-term), Electrochemical (Kinetic/Mechanistic), and Surface Analysis (Morphological).

Visualization: Experimental Design Workflow

ExperimentalWorkflow Start Sample Preparation (Mild Steel Coupons) Prep Surface Polishing (SiC 600-1200 grit) Start->Prep Sol Solution Prep (1M HCl + APD-1,2) Prep->Sol OCP OCP Stabilization (30 mins) Sol->OCP Electrochem Weight Gravimetric Test (24h - 72h Immersion) Sol->Weight Gravimetric EIS EIS Analysis (100 kHz - 10 mHz) OCP->EIS PDP Tafel Polarization (±250 mV vs OCP) EIS->PDP SEM Surface Analysis (SEM/AFM) PDP->SEM Weight->SEM

Caption: Integrated workflow for corrosion inhibitor validation ensuring correlation between kinetic (EIS/PDP) and thermodynamic (Weight Loss) data.

Protocol A: Electrochemical Characterization

This is the "Gold Standard" for determining the instantaneous corrosion rate and mechanism.

Equipment: Potentiostat/Galvanostat (e.g., Autolab, Gamry, BioLogic) with a standard three-electrode cell.

  • Working Electrode (WE): Mild steel (

    
     exposed area).
    
  • Counter Electrode (CE): Platinum wire or Graphite rod.

  • Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).

Step-by-Step Methodology:
  • OCP Stabilization:

    • Immerse the WE in the test solution.

    • Monitor Open Circuit Potential (OCP) for 30 minutes or until stability (

      
      ) is reached.
      
    • Rationale: A stable double-layer must form before perturbation.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Frequency Range: 100 kHz to 10 mHz.[1]

    • Amplitude: 10 mV (rms) sinusoidal perturbation at OCP.

    • Data Output: Nyquist and Bode plots.

    • Analysis: Fit data to an Equivalent Circuit (typically Randles circuit:

      
      ).
      
    • Calculation:

      
      
      Where 
      
      
      
      is the Charge Transfer Resistance.
  • Potentiodynamic Polarization (Tafel):

    • Scan Range: ±250 mV relative to OCP.

    • Scan Rate: 1.0 mV/s (slow scan minimizes capacitive charging currents).

    • Analysis: Extrapolate Tafel slopes (

      
      ) to determine Corrosion Current Density (
      
      
      
      ).
    • Calculation:

      
      
      

Protocol B: Gravimetric Analysis (Weight Loss)

Used to validate long-term stability and adsorption thermodynamics.

  • Coupon Prep: Polish steel coupons, degrease with acetone, dry, and weigh (

    
    ) to 0.0001g precision.
    
  • Immersion: Suspend coupons in 1M HCl with varying APD-1,2 concentrations for 24 hours at 303K.

  • Recovery: Remove, wash with distilled water, neutralize with bicarbonate solution, rinse with acetone, dry, and re-weigh (

    
    ).
    
  • Calculation:

    
    
    (Where 
    
    
    
    =density,
    
    
    =area,
    
    
    =time).

Mechanism of Action & Adsorption Isotherms

APD-1,2 functions via a dual-mode mechanism. In acidic solution, the amine nitrogens can protonate, allowing electrostatic attraction to the chloride-covered negatively charged metal surface (Physisorption). Subsequently, the lone pair electrons on unprotonated nitrogens and the aromatic


-electrons form coordinate covalent bonds with vacant Fe 

-orbitals (Chemisorption).
Visualization: Adsorption Mechanism

Mechanism Solution Acidic Solution (H+) Protonated Cationic Form [R-NH3]+ Solution->Protonated Molecule APD-1,2 Molecule (Amino groups) Molecule->Protonated Protonation Surface Steel Surface (Fe) Molecule->Surface Coordinate Bond (N lone pair -> Fe) Molecule->Surface Pi-electron Donation Cl Adsorbed Cl- Ions Protonated->Cl Electrostatic Attraction (Physisorption) Interface Metal/Solution Interface Cl->Surface

Caption: Dual-mode adsorption pathway showing electrostatic interaction (via protonated amines) and coordinate bonding (via lone pairs).

Thermodynamic Validation: To confirm the mechanism, plot


 vs. 

(Langmuir Isotherm). A linear fit with slope

confirms monolayer adsorption.
  • 
     Calculation:  If 
    
    
    
    , it is Physisorption. If
    
    
    , it is Chemisorption. APD-1,2 typically exhibits values between -30 and -35 kJ/mol, indicating comprehensive mixed adsorption .

Data Presentation Template

Use the following structure to report results.

Table 1: Electrochemical Parameters (Representative Structure)

Conc. (ppm)

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)

(

)

(

)
IE (%)
Blank (0)-4808509511045180--
100-4753209210815011062.3
500-46085881054806590.0

Note: A shift in


 indicates anodic/cathodic specificity.[2] Shifts < 85mV (typical for this molecule) indicate mixed-type inhibition.

References

  • ASTM G106-89 (Reapproved 2015) . Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International. [Link]

  • ASTM G1-03 (Reapproved 2017) . Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International. [Link][3]

  • Obot, I. B., et al. (2019) . Theoretical and experimental assessment of amino acid derivatives as corrosion inhibitors. Journal of Molecular Liquids. [Link][3][4]

  • Verma, C., et al. (2018) . Overview of Phenylenediamine derivatives as corrosion inhibitors. Journal of Adhesion Science and Technology. [Link]

Sources

Application Notes and Protocols: Fabricating High-Performance Sensors Using 2-N-(4-aminophenyl)benzene-1,2-diamine Modified Electrodes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of sensitive and selective analytical devices is a cornerstone of modern research, impacting fields from environmental monitoring to clinical diagnostics and pharmaceutical analysis.[1] A key strategy in achieving high-performance electrochemical sensors is the chemical modification of electrode surfaces.[2] This guide provides a comprehensive overview and detailed protocols for the fabrication of sensors based on electrodes modified with 2-N-(4-aminophenyl)benzene-1,2-diamine, a versatile and highly effective sensing platform.

The unique molecular structure of this compound, featuring multiple amine functionalities and an extended π-conjugated system, makes it an excellent candidate for electrochemical sensor development.[3] When electropolymerized onto an electrode surface, it forms a conductive and porous polymer film, poly(this compound), which enhances the electrode's active surface area and facilitates rapid electron transfer.[4] This polymer matrix also provides a rich environment for the immobilization of biorecognition elements or for direct interaction with target analytes.

This document will guide you through the synthesis of the monomer, the electrochemical modification of various electrode substrates, and the characterization and application of the resulting sensors. The protocols are designed to be self-validating, with explanations of the underlying principles to empower you to adapt and optimize the procedures for your specific research needs.

I. Synthesis of this compound Monomer

A reliable and pure source of the monomer is critical for reproducible sensor fabrication. While commercially available, in-house synthesis can be a cost-effective alternative and provides greater control over purity. The following protocol outlines a common synthetic route.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via a nucleophilic aromatic substitution reaction.

Materials and Reagents:

  • 1,2-diaminobenzene

  • 4-fluoro-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium dithionite (Na₂S₂O₄) or Tin(II) chloride (SnCl₂)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and reflux setup

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Step 1: Condensation Reaction. In a round-bottom flask, dissolve 1,2-diaminobenzene and a slight molar excess of 4-fluoro-nitrobenzene in DMF. Add an excess of potassium carbonate as a base.

  • Step 2: Reflux. Heat the reaction mixture under reflux for several hours (typically 4-6 hours) with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Isolation of the Nitro Intermediate. After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the nitro-substituted product. Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.

  • Step 4: Reduction of the Nitro Group. Dissolve the dried intermediate in a suitable solvent such as ethanol. Add a reducing agent, such as sodium dithionite or tin(II) chloride, in portions while stirring.

  • Step 5: Product Isolation and Purification. Once the reduction is complete (indicated by a color change and confirmed by TLC), remove the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Step 6: Characterization. Confirm the structure and purity of the synthesized monomer using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Causality Behind Experimental Choices:

  • Potassium Carbonate: Acts as a base to deprotonate one of the amine groups of 1,2-diaminobenzene, making it a more potent nucleophile to attack the electron-deficient aromatic ring of 4-fluoro-nitrobenzene.

  • DMF: A polar aprotic solvent that is ideal for nucleophilic aromatic substitution reactions as it can solvate the potassium ions, leaving the carbonate anion more reactive.

  • Sodium Dithionite/Tin(II) Chloride: These are common and effective reducing agents for converting aromatic nitro groups to amines.[6]

II. Electrode Modification via Electropolymerization

Electrochemical polymerization is a powerful technique for creating thin, uniform, and adherent polymer films on electrode surfaces.[7] The following protocol details the modification of a glassy carbon electrode (GCE), a commonly used substrate in electrochemistry.[8] This method can be adapted for other electrode materials like screen-printed electrodes (SPEs) or boron-doped diamond electrodes.[2][9]

Protocol 2: Electropolymerization of this compound on a Glassy Carbon Electrode

Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • Polishing materials (alumina slurry or diamond paste of various particle sizes, e.g., 1.0, 0.3, and 0.05 µm)

  • This compound monomer

  • Supporting electrolyte solution (e.g., 0.1 M H₂SO₄ or phosphate buffer solution (PBS) at a specific pH)

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode electrochemical cell (Working Electrode: GCE, Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE), Counter Electrode: Platinum wire)

Procedure:

  • Step 1: Electrode Pre-treatment. Polish the GCE surface to a mirror finish using alumina slurry or diamond paste on a polishing pad. Start with a larger particle size and progressively move to smaller sizes. Rinse the electrode thoroughly with deionized water and sonicate it in deionized water and then ethanol for a few minutes to remove any residual polishing material.

  • Step 2: Preparation of the Electropolymerization Solution. Prepare a solution of the this compound monomer (typically in the millimolar range) in the chosen supporting electrolyte.

  • Step 3: Electropolymerization. Assemble the three-electrode cell with the polished GCE as the working electrode. Immerse the electrodes in the electropolymerization solution. Perform electropolymerization using cyclic voltammetry (CV) by cycling the potential between a defined range (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) for a set number of cycles. An increasing peak current with each cycle indicates successful polymer film growth.

  • Step 4: Post-polymerization Treatment. After electropolymerization, gently rinse the modified electrode with the supporting electrolyte to remove any unreacted monomer. The electrode is now ready for characterization and use.

Causality Behind Experimental Choices:

  • Electrode Polishing: A clean and smooth electrode surface is crucial for the uniform and adherent growth of the polymer film, ensuring reproducible sensor performance.

  • Supporting Electrolyte: Provides ionic conductivity to the solution, allowing for the flow of current during the electrochemical process. The pH of the electrolyte can significantly influence the polymerization process and the properties of the resulting polymer film.

  • Cyclic Voltammetry: This technique allows for precise control over the potential applied to the electrode, enabling the controlled oxidation of the monomer and subsequent polymerization on the electrode surface. The number of cycles and the scan rate can be varied to control the thickness and morphology of the polymer film.

Visualization of the Electropolymerization Workflow:

G cluster_prep Preparation cluster_poly Electropolymerization cluster_final Finalization A Polish GCE C Assemble 3-Electrode Cell A->C B Prepare Monomer Solution B->C D Run Cyclic Voltammetry C->D E Rinse Modified Electrode D->E F Ready for Use E->F

Caption: Workflow for electrode modification via electropolymerization.

III. Characterization of the Modified Electrode

Characterizing the modified electrode surface is essential to understand its properties and to ensure the successful fabrication of the sensor.[10]

Protocol 3: Electrochemical and Physical Characterization

A. Electrochemical Characterization:

  • Cyclic Voltammetry (CV): Perform CV of the modified electrode in a redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻). A decrease in the peak separation (ΔEp) and an increase in the peak currents compared to the bare electrode indicate enhanced electron transfer kinetics and an increased effective surface area.

  • Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the charge transfer resistance (Rct) at the electrode-electrolyte interface. A smaller semicircle in the Nyquist plot for the modified electrode compared to the bare electrode signifies a lower Rct and thus faster electron transfer.[4]

B. Physical Characterization:

  • Scanning Electron Microscopy (SEM): SEM images reveal the surface morphology of the polymer film, providing insights into its porosity and uniformity.

  • Atomic Force Microscopy (AFM): AFM can be used to determine the surface roughness and thickness of the polymer film.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the successful polymerization of the monomer on the electrode surface by identifying the characteristic vibrational bands of the polymer.

IV. Applications in Sensing

The poly(this compound) modified electrode can be used for the detection of a wide range of analytes. Its applications can be broadly categorized into direct sensing and biosensing.

A. Direct Electrochemical Sensing

The polymer film itself can interact with certain analytes, leading to a measurable change in the electrochemical signal.

Example Application: Detection of Amoxicillin

The modified electrode can be used for the sensitive and selective detection of the antibiotic amoxicillin.[11] The oxidation of amoxicillin at the polymer-modified electrode surface results in a well-defined voltammetric peak.

Table 1: Performance Characteristics for Amoxicillin Detection

ParameterValueReference
Linear Range0.0010 - 0.11 µM[11]
Limit of Detection (LOD)0.26 nM[11]
Recovery in Pharmaceutical Samples98.8 - 103.2%[11]
B. Biosensor Fabrication

The amine groups on the polymer surface provide excellent sites for the covalent immobilization of biomolecules such as enzymes or antibodies, enabling the fabrication of highly specific biosensors.[12]

Example Application: Glucose Biosensor

By immobilizing glucose oxidase (GOx) onto the polymer film, a highly sensitive glucose biosensor can be developed.

Visualization of the Glucose Biosensing Mechanism:

G Glucose Glucose GOx Immobilized GOx Glucose->GOx O₂ GluconicAcid Gluconic Acid GOx->GluconicAcid H2O2 H₂O₂ GOx->H2O2 Electrode Modified Electrode H2O2->Electrode Oxidation Signal Electrochemical Signal Electrode->Signal

Caption: Enzymatic reaction and detection principle of a glucose biosensor.

Protocol 4: Immobilization of Glucose Oxidase (GOx)

  • Step 1: Activation of the Polymer Film. Immerse the modified electrode in a solution of glutaraldehyde to activate the amine groups on the polymer surface.

  • Step 2: Enzyme Immobilization. After rinsing, immerse the activated electrode in a solution containing glucose oxidase. The aldehyde groups of glutaraldehyde will react with the amine groups of the enzyme, forming a covalent bond.

  • Step 3: Blocking. To block any remaining active sites and prevent non-specific binding, the electrode can be treated with a solution of bovine serum albumin (BSA).

  • Step 4: Rinsing and Storage. Rinse the electrode thoroughly and store it in a buffer solution at 4 °C when not in use.

The resulting biosensor can be used for the amperometric detection of glucose, where the current generated from the oxidation of hydrogen peroxide (a product of the enzymatic reaction) is proportional to the glucose concentration.

V. Conclusion and Future Perspectives

The use of this compound modified electrodes offers a robust and versatile platform for the development of high-performance electrochemical sensors. The ease of fabrication, coupled with the excellent electrochemical properties and the potential for further functionalization, makes this an attractive approach for a wide range of analytical applications. Future research may focus on the development of nanocomposites by incorporating materials like carbon nanotubes or metal nanoparticles to further enhance the sensitivity and selectivity of these sensors.[13] The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and expand the applications of this promising sensor technology.

References

Sources

Application Notes and Protocols for Coupling Reactions of 2-N-(4-aminophenyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Bifunctional Building Block

2-N-(4-aminophenyl)benzene-1,2-diamine is a highly versatile aromatic diamine that serves as a critical building block in the synthesis of a diverse array of functional materials and complex organic molecules. Its unique structure, featuring three distinct amino functionalities with varying reactivity, allows for selective chemical transformations, making it an invaluable synthon for researchers in materials science, medicinal chemistry, and polymer science. The presence of an o-phenylenediamine moiety enables the formation of benzimidazoles, while the primary aromatic amine on the second phenyl ring provides a reactive site for a host of coupling reactions. This guide provides a comprehensive overview of the key coupling reactions involving this diamine, offering detailed protocols and insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

I. Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[1][2][3] This reaction is particularly useful for coupling the secondary amine of the o-phenylenediamine moiety in this compound with aryl halides or triflates, leading to the synthesis of more complex triarylamine structures.

Causality of Experimental Choices

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base. The palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl halide.[2] The choice of phosphine ligand is crucial as it influences the stability and reactivity of the palladium complex. Sterically hindered and electron-rich ligands, such as those from the biarylphosphine class (e.g., XPhos, RuPhos), are often preferred as they promote the reductive elimination step, which is the product-forming step of the catalytic cycle.[1] The base plays a critical role in the deprotonation of the amine, facilitating its coordination to the palladium center. A strong, non-nucleophilic base like sodium tert-butoxide is commonly employed.

Generalized Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Combine Aryl Halide, This compound, Pd Catalyst, Ligand, and Base add_solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) prep_reagents->add_solvent degas Degas with Inert Gas (e.g., Argon or Nitrogen) add_solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of a Triarylamine Derivative

This protocol describes the coupling of this compound with 4-bromotoluene.

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-bromotoluene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol) to the flask.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired triarylamine.

II. Acylation of the Primary Amine: Amide Bond Formation

The primary amine of this compound can be selectively acylated with acid chlorides or anhydrides to form a stable amide bond. This reaction is fundamental in the synthesis of polyamides and in the introduction of various functional groups. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.[4]

Comparative Reaction Conditions for Acylation
ParameterCondition A: Schotten-BaumannCondition B: Anhydrous Organic Solvent
Acylating Agent Acyl Chloride (e.g., Benzoyl Chloride)Acyl Chloride or Anhydride
Solvent Biphasic: Water and an inert organic solvent (e.g., DCM)Anhydrous aprotic solvent (e.g., DCM, THF)
Base Aqueous NaOH or K₂CO₃Tertiary amine (e.g., Triethylamine, Pyridine)
Temperature 0 °C to room temperature0 °C to room temperature
Advantages Simple work-up, often high yields.Suitable for moisture-sensitive substrates.
Disadvantages Not suitable for water-sensitive compounds.Requires anhydrous conditions.
Detailed Protocol: Synthesis of an Amide Derivative with Benzoyl Chloride

This protocol details the acylation of the primary amine of this compound with benzoyl chloride in an anhydrous organic solvent.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 mmol) in anhydrous DCM (5 mL) dropwise to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

III. Polymerization: Synthesis of Novel Polyamides

The bifunctional nature of this compound, with its two primary amine groups (one on each phenyl ring), makes it an excellent monomer for the synthesis of novel aromatic polyamides through condensation polymerization with diacid chlorides, such as terephthaloyl chloride.[5][6] These polymers often exhibit high thermal stability and desirable mechanical properties.

Interfacial Polymerization Workflow

G cluster_phases Phase Preparation cluster_polymerization Polymerization cluster_post_processing Post-Processing aqueous_phase Aqueous Phase: Dissolve Diamine and Base (e.g., NaOH) in Water organic_phase Organic Phase: Dissolve Diacid Chloride (e.g., Terephthaloyl Chloride) in an immiscible organic solvent combine Carefully layer the organic phase over the aqueous phase polymer_film Polymer film forms at the interface combine->polymer_film remove_film Continuously remove the polymer film polymer_film->remove_film wash Wash the polymer with water and then an organic solvent (e.g., acetone) remove_film->wash dry Dry the polymer under vacuum wash->dry

Caption: Workflow for interfacial polymerization of a polyamide.

Detailed Protocol: Interfacial Polymerization with Terephthaloyl Chloride

Materials:

  • This compound

  • Terephthaloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

Procedure:

  • Prepare the aqueous phase by dissolving this compound (1.0 mmol) and sodium hydroxide (2.2 mmol) in deionized water (20 mL) in a beaker.

  • Prepare the organic phase by dissolving terephthaloyl chloride (1.0 mmol) in DCM (20 mL) in a separate beaker.

  • Carefully pour the organic phase over the aqueous phase to create two distinct layers.

  • A polyamide film will form at the interface of the two layers.

  • Using forceps, gently grasp the polymer film and pull it out of the beaker continuously. A rope of polymer will be formed.

  • Wash the collected polymer thoroughly with deionized water and then with acetone to remove unreacted monomers and salts.

  • Dry the polyamide in a vacuum oven at 60-80 °C.

IV. Oxidative Cyclization: Formation of Benzimidazoles

The o-phenylenediamine moiety of this compound and its derivatives can undergo oxidative cyclization with aldehydes or carboxylic acids to form the corresponding benzimidazole ring system.[7][8][9][10][11] This is a valuable transformation for the synthesis of biologically active compounds and functional materials.

Reaction Mechanism: Benzimidazole Formation from an Aldehyde

The reaction proceeds via the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation to afford the aromatic benzimidazole.

Detailed Protocol: Synthesis of a Benzimidazole Derivative with 4-Nitrobenzaldehyde

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • Ethanol or Acetic Acid

  • Sodium metabisulfite (optional, as a mild oxidant)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol) in ethanol (15 mL).

  • Reflux the mixture for 4-6 hours. The reaction can also be carried out in glacial acetic acid at reflux.

  • If necessary, a mild oxidant such as sodium metabisulfite can be added to facilitate the final aromatization step.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

V. Copper-Catalyzed Ullmann Condensation

As an alternative to palladium-catalyzed reactions, the Ullmann condensation offers a copper-catalyzed route for C-N bond formation.[12][13][14][15][16] This reaction is particularly effective for coupling aryl halides with amines and can be a more cost-effective option.

Key Parameters for Ullmann Condensation
  • Copper Source: Copper(I) iodide (CuI) is a commonly used catalyst.

  • Ligand: N,N'-dimethylethylenediamine (DMEDA) or other diamine ligands can accelerate the reaction.

  • Base: A strong base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically required.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are often used.

  • Temperature: The reaction usually requires elevated temperatures (100-150 °C).

Conclusion

This compound is a cornerstone molecule for the synthesis of a wide range of advanced materials and complex organic structures. The protocols and insights provided in this guide for Buchwald-Hartwig amination, acylation, polymerization, and oxidative cyclization are designed to be a valuable resource for researchers. By understanding the principles behind these coupling reactions and carefully controlling the reaction conditions, scientists can effectively harness the synthetic potential of this versatile diamine to achieve their research and development goals.

References

  • Hernández, G., Ferrero, S., Reinecke, H., Bartolomé, C., & Lozano, Á. E. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. International Journal of Molecular Sciences, 24(3), 2855. [Link]

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  • Krasnovskaya, O. O., et al. (2021). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIANHYDRIDE WITH VARIOUS DIAMINES. INEOS OPEN.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Synthesis of PPTA from terephthaloyl chloride (TC) and p-phenylene diamine (PPD). [Link]

  • Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • OpenOChem Learn. (n.d.). Buchwald -Hartwig Amination. [Link]

  • Cernătescu, C., et al. (2014). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. BIP-CIC.
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  • ResearchGate. (n.d.). Scheme 4. Postulated route for the oxidative cyclization of the... [Link]

  • Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. The Journal of Organic Chemistry, 88(11), 7463–7468. [Link]

  • Liou, G.-S., Hsiao, S.-H., & Chen, C.-W. (2006). Novel aromatic polyamides and polyimides functionalized with 4-tert-butyltriphenylamine groups. Journal of Polymer Science Part A: Polymer Chemistry, 44(15), 4579-4592. [Link]

  • Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A NATURAL REUSABLE CLAY.
  • Zare, A., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic & Biomolecular Chemistry, 15(33), 6962-6970. [Link]

  • Wang, Y., et al. (2024). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 14(1), 1-5. [Link]

  • ResearchGate. (n.d.). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Mereddy, V. R., & Smyth, T. P. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2686. [Link]

  • Al-Masum, M. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(10), 1165. [Link]

  • Mochane, M. J., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 686704. [Link]

  • YouTube. (2021). Ullmann Reaction- All Tips and Tricks with Mechanisms [Full Case Study]. [Link]

  • Barbero, N., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3589. [Link]

  • Larsson, E., et al. (2012). Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling. The Journal of Organic Chemistry, 77(20), 9068–9076. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-N-(4-aminophenyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Handling of Oxidatively Unstable Aromatic Amines Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Separation Sciences

The "Golden Path" Protocol

User Question: I synthesized 2-N-(4-aminophenyl)benzene-1,2-diamine (2,4'-diaminodiphenylamine), but the crude solid is dark purple/black. How do I purify this to get the off-white/grey solid described in the literature?

Scientist Response: The dark color indicates oxidation products (quinone imines/indamines), which form rapidly when electron-rich aromatic amines are exposed to air. To purify this compound, you cannot simply heat and cool; you must perform a Reductive Recrystallization .

The most robust solvent system for this polarity is Ethanol:Water (degassed) , often supplemented with a trace reducing agent.

Optimized Protocol: Reductive Recrystallization
ParameterSpecificationReasoning
Solvent System Ethanol (95%) + WaterBalance of solubility for the diamine backbone.
Additive Sodium Dithionite (

)
Critical: Scavenges oxygen and reduces colored quinone impurities back to amines.
Atmosphere Argon or NitrogenPrevents re-oxidation during the hot filtration step.
Concentration ~1 g solute / 10–15 mL solventPrevents "oiling out" (liquid-liquid phase separation).

Step-by-Step Workflow:

  • Degas Solvents: Sparge both Ethanol and Water with Argon for 15 minutes before use.

  • Dissolution:

    • Place crude solid in a flask under inert atmosphere.

    • Add Ethanol (start with 10 mL/g). Heat to reflux.[1]

    • If the solution is dark: Add a spatula tip (~50 mg) of Sodium Dithionite dissolved in a minimum amount of water. The color should lighten significantly (from black/purple to pale yellow/brown).

  • Filtration (The Danger Zone):

    • Filter the hot solution through a pre-heated funnel (celite pad recommended) to remove insoluble tars.

    • Tech Tip: Do this under a blanket of Argon.[2] Air exposure here causes immediate blackening.

  • Crystallization:

    • Add hot degassed Water dropwise to the filtrate until slight turbidity persists.

    • Re-heat to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C in the dark.

  • Isolation:

    • Filter cold. Wash with cold, degassed 50% Ethanol/Water.

    • Dry in a vacuum desiccator over

      
       or KOH.
      

Troubleshooting Matrix

User Question: I followed the protocol, but I'm facing specific issues. What went wrong?

SymptomProbable CauseCorrective Action
Product turns black on filter paper Rapid Auto-oxidation. The wet filter cake is highly reactive with atmospheric oxygen.Fix: Wash with a dilute solution of sodium dithionite (0.1%) instead of pure solvent. Dry immediately under high vacuum. Do not air dry.
"Oiling Out" (Liquid droplets form instead of crystals) Solvent composition or cooling rate. The compound is separating as a liquid phase before crystallizing.Fix: Re-heat the mixture. Add slightly more Ethanol (good solvent) to redissolve the oil. Cool much slower (wrap flask in foil/towel). Seed with a pure crystal if available.
Low Yield (<40%) Solubility too high. The compound is too soluble in ethanol even when cold.Fix: Increase the water ratio in the solvent mix. Alternatively, switch to Toluene as the recrystallization solvent (requires higher heat, but often gives better recovery for diphenylamines).
Persistent Purple Color Irreversible Oxidation. The impurities are not reducible quinones but complex polymerized azines.Fix: Perform an activated carbon treatment before crystallization. Add activated charcoal to the hot ethanol solution, reflux for 5 mins, and filter hot.

Visual Workflow: Inert Atmosphere Recrystallization

User Question: Can you visualize the logic flow for handling this air-sensitive amine?

Scientist Response: Below is the decision logic for the purification process, highlighting the critical "Reductive Protection" loops.

Recrystallization_Workflow Start Crude 2,4'-diaminodiphenylamine (Dark/Purple Solid) SolventPrep Degas Ethanol/Water (Sparge with Ar/N2) Start->SolventPrep Dissolve Dissolve in boiling Ethanol (Under Inert Gas) SolventPrep->Dissolve CheckColor Is solution dark/opaque? Dissolve->CheckColor AddReductant Add aq. Sodium Dithionite (Reductive Bleaching) CheckColor->AddReductant Yes (Oxidized) CarbonTreat Add Activated Carbon (Remove Tars) CheckColor->CarbonTreat No (Relatively Clear) AddReductant->CarbonTreat Filter Hot Filtration (Pre-heated funnel, Inert) CarbonTreat->Filter OilOut Oiling Out? Filter->OilOut Crystallize Slow Cooling (+ Dropwise Water) Result Off-white/Grey Crystals Crystallize->Result OilOut->Crystallize No Reheat Reheat & Add Ethanol OilOut->Reheat Yes Reheat->OilOut

Caption: Logic flow for purifying oxidatively unstable aromatic amines using reductive additives.

Frequently Asked Questions (FAQs)

Q1: Why do you recommend Sodium Dithionite? Can I use Sodium Borohydride? A: Sodium Dithionite (


) is preferred because it specifically reduces quinones and oxidized amine species without reducing the aromatic ring or other sensitive functional groups under neutral/mildly acidic conditions. Sodium Borohydride is often too strong and basic, which can lead to side reactions or salt formation with the amine protons [1, 2].

Q2: Can I use Chlorobenzene or Toluene instead of Ethanol? A: Yes. Toluene is an excellent alternative if the Ethanol/Water method fails.

  • Pros: Toluene excludes water (which accelerates oxidation).

  • Cons: Lower solubility requires larger volumes.

  • Protocol: Recrystallize from boiling toluene. If the product is colored, you cannot easily use dithionite (insoluble in toluene). You must rely on activated carbon and strict inert atmosphere [3].

Q3: How should I store the purified crystals? A: Even after purification, this compound remains sensitive.

  • Container: Amber glass vial (blocks UV).

  • Atmosphere: Flush with Argon before capping.

  • Temp: Store at -20°C.

  • Shelf Life: ~3-6 months before re-purification is likely needed.

Q4: My NMR shows clean product, but it looks grey/purple. Is it pure? A: Likely yes. Aromatic polyamines are "chromogenic," meaning even <0.1% of an oxidation impurity (like a phenazine derivative) can intensely color the bulk solid. If the


H NMR integrals are correct and the melting point is sharp (Lit. mp ~150-153°C for related isomers, check specific isomer data), the color is cosmetic [4].

References

  • Biochimica et Biophysica Acta (BBA) . "A method for preparing analytically pure sodium dithionite." (1991).[3][4] Establishes the utility of dithionite as a reducing agent for biochemical and organic applications.

  • Organic Chemistry Portal . "Sodium Hydrosulfite (Sodium Dithionite)."[3][4][5] Mechanistic overview of dithionite in reducing nitrogenous compounds.

  • Google Patents . "Method of preparation of 4-aminodiphenylamine." (WO2000035853). Details the industrial handling and solvent systems (including Toluene/Water phases) for diaminodiphenylamines.

  • ACS Publications . "Synthesis of 4-aminodiphenylamine and its relatives." J. Org. Chem. (1977). Provides physical data and handling properties for aminodiphenylamine isomers.

Sources

Technical Support Center: High-Purity Isolation of Aromatic Triamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for 2-N-(4-aminophenyl)benzene-1,2-diamine (also known as 2-amino-4'-aminodiphenylamine).[1] It is designed to troubleshoot purity issues arising from the compound's high susceptibility to oxidative coupling and polymerization.

Ticket Subject: Purification of crude this compound Assigned Specialist: Senior Application Scientist, Organic Purification Div.[1]

Module 1: Impurity Profiling (Know Your Enemy)

Before initiating purification, you must identify the nature of the contamination.[2] This compound is an electron-rich triamine.[1] Its primary failure mode is oxidative oligomerization , creating "Aniline Black"-type impurities.[1][2]

Impurity TypeVisual IndicatorChemical CauseRemoval Strategy
Oxidation Oligomers Purple, Grey, or Black crust/tarAir exposure creates quinone-imines, which polymerize.[1][2]Reductive Recrystallization (Protocol A)
Nitro-Precursors Yellow/Orange tintIncomplete hydrogenation of 2-nitro-N-(4-nitrophenyl)aniline.[1]Acid-Base "Switch" Extraction (Protocol B)
Regioisomers Beige/Brown (low melting point)Non-selective nucleophilic substitution during synthesis.[1][2]Fractional Crystallization or Column Chromatography

Module 2: Diagnostic Workflow

Use this decision tree to select the correct protocol. Do not waste yield on chromatography if a simple wash will suffice.[1]

PurificationLogic Start START: Analyze Crude Material ColorCheck Is the solid Black/Purple? Start->ColorCheck SolubilityCheck Is it a sticky tar/oil? ColorCheck->SolubilityCheck No (Beige/Brown) ProtA PROTOCOL A: Reductive Recrystallization ColorCheck->ProtA Yes (Oxidation) NitroCheck TLC: Yellow spot (High Rf)? SolubilityCheck->NitroCheck No (Solid) PreWash Triturate with cold Toluene SolubilityCheck->PreWash Yes (Oiling out) ProtB PROTOCOL B: Acid-Base Switch NitroCheck->ProtB Yes (Unreacted Nitro) Flash Chromatography (Amine-Deactivated Silica) NitroCheck->Flash No (Isomers/Complex mix) PreWash->NitroCheck

Figure 1: Decision matrix for selecting the purification route based on visual and TLC evidence.

Module 3: Detailed Protocols

Protocol A: Reductive Recrystallization (For Oxidized/Colored Samples)

The Logic: Standard recrystallization fails because heating aromatic amines in air accelerates oxidation. We introduce a chemical reducing agent (Sodium Dithionite) into the solvent system to scavenge oxygen and reverse early-stage oxidation (quinones


 hydroquinones).[1][2]

Reagents:

  • Solvent: Ethanol / Water (degassed).[1][2]

  • Additive: Sodium Dithionite (

    
    ).[1][2]
    
  • Inert Gas: Nitrogen or Argon balloon.[1]

Step-by-Step:

  • Degas Solvents: Sparge 50 mL of Ethanol and 50 mL of Water with nitrogen for 15 minutes.

  • Dissolution: Place crude solid (e.g., 5.0 g) in a flask under nitrogen. Add 40 mL Ethanol.

  • The "Scavenger" Spike: Add 50-100 mg of solid Sodium Dithionite.

    • Why? This prevents the solution from turning black upon heating.

  • Heating: Heat to reflux.[1] If solid remains, add degassed Water dropwise until a clear solution forms (typically a 2:1 to 1:1 EtOH:Water ratio).[2]

    • Note: If black particles remain undissolved after boiling, filter hot through a celite pad (pre-washed with hot ethanol).[2]

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature under nitrogen. Then move to an ice bath.

  • Collection: Filter the off-white/grey needles under a nitrogen blanket if possible.[1] Wash with cold, degassed water.[2]

  • Drying: Dry in a vacuum desiccator over

    
     or NaOH pellets. Do not oven dry in air.
    
Protocol B: Acid-Base "Switch" Extraction (For Precursor Removal)

The Logic: The product is a triamine (highly basic). Precursors like nitro-anilines are neutral or weakly basic.[1] We use this


 difference to "switch" the product into the water phase, leaving impurities behind.[2]

AcidBase Crude Crude Mixture (Organic Phase) AcidStep Add 1M HCl Crude->AcidStep PhaseSep Phase Separation AcidStep->PhaseSep OrgWaste Organic Phase (Contains Nitro Impurities) PhaseSep->OrgWaste Discard AqProd Aqueous Phase (Product-HCl Salt) PhaseSep->AqProd Keep BaseStep Basify (pH > 10) with NaOH AqProd->BaseStep Ppt Precipitate (Pure Freebase) BaseStep->Ppt

Figure 2: The Phase-Switch workflow utilizing the basicity of the triamine moiety.

Step-by-Step:

  • Dissolve: Dissolve crude material in Ethyl Acetate (EtOAc).

  • Acidify: Extract with 1M HCl (3x).

    • Observation: The product moves to the aqueous layer (turning it pink/red is normal due to salt formation). The yellow nitro-impurities stay in the EtOAc.

  • Wash: Wash the combined acidic aqueous layer with fresh EtOAc to remove trapped neutrals.[1]

  • Neutralize: Cool the aqueous layer in ice. Slowly add 2M NaOH until pH > 10.

    • Critical: The product will precipitate as a solid.[3]

  • Recover: Filter the precipitate or extract it back into DCM if it oils out.[1]

Module 4: Troubleshooting & FAQs

Q: My product turned into a black tar during recrystallization. Can I save it? A: This is "oiling out" combined with oxidation.[1]

  • Redissolve the tar in minimum Methanol.[1]

  • Adsorb it onto silica gel (evaporate solvent).[1][2]

  • Run a short "plug filtration" using 5% MeOH in DCM.[1] The black tar stays at the baseline; the amine elutes.

Q: Why does the product turn purple on the filter paper? A: The "wet" solid is reacting with atmospheric oxygen.

  • Fix: Wash the filter cake with a volatile solvent (like Ether or Hexane) to remove water rapidly, then immediately place it in a vacuum desiccator.[2] Speed is key.

Q: Can I use column chromatography? A: Yes, but standard silica is acidic and will bind the amine, causing "streaking."[2]

  • Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) in the mobile phase.[2] This neutralizes the acidic sites on the silica.

  • Mobile Phase: DCM : Methanol : TEA (95 : 4 : 1).[1][2]

References

  • Synthesis and Stability of Phenylenediamines

    • Source: PubChem Compound Summary for CID 774866.[1]

    • Relevance: Confirms structure and chemical properties (basicity, oxidation potential).[1][2]

    • URL:[1][2]

  • Purification of Oxidatively Unstable Amines

    • Source: Organic Syntheses, Coll.[1][2] Vol. 9, p. 356 (1998).[1][2]

    • Relevance: Establishes the use of dithionite/bisulfite in recrystallization of electron-rich arom
    • URL:[1][2]

  • Acid-Base Extraction of Aromatic Amines

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] (Section: Separation of Amine Mixtures).

    • Relevance: Foundational validation for Protocol B (Phase-Switch).[1][2]

    • URL:[1][2]

  • Chromatography of Basic Amines

    • Source:J. Org.[1] Chem. 1978, 43, 14, 2923–2925 (Rapid Chromatographic Technique).[2]

    • Relevance: Validates the use of Triethylamine (TEA) to prevent tailing on silica.
    • URL:[2]

Sources

long-term stability of 2-N-(4-aminophenyl)benzene-1,2-diamine solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-term Stability & Handling of Solutions

Document ID: TSC-2024-APD-01 Last Updated: October 26, 2023

Part 1: Critical Stability Profile

The "Why" Behind the Instability

As a Senior Application Scientist, I often see researchers treat 2-N-(4-aminophenyl)benzene-1,2-diamine (and structurally related phenylenediamines) like standard reagents. This is the primary cause of experimental failure.

This molecule contains three electron-rich amino groups attached to a conjugated aromatic system. It is thermodynamically predisposed to oxidation .

  • The Oxidation Cascade: Upon exposure to atmospheric oxygen, light, or trace metals, the amine groups undergo single-electron transfer (SET) to form radical cations.

  • Quinone Imine Formation: These radicals rapidly convert into quinone diimines or quinone monoimines .

  • Polymerization: These electrophilic intermediates react with unoxidized parent molecules to form colored oligomers (dimers/trimers) and eventually insoluble polymers (similar to Bandrowski’s base formation in p-phenylenediamine).

Visual Indicator: A shift from colorless/pale yellow


 Pink 

Brown

Black precipitate indicates irreversible degradation.

Part 2: Preparation & Storage Protocol

To ensure data integrity, you must create a self-validating storage system . Follow this protocol strictly.

Step-by-Step Preparation Workflow

PreparationWorkflow Raw Raw Solid (Store -20°C) Weigh Weighing (Low Light) Raw->Weigh Minimize air exposure Mix Dissolution (Argon Purge) Weigh->Mix Solvent Solvent Prep (Degas 15 min) Solvent->Mix Anhydrous DMSO/EtOH Aliquot Aliquot (Single Use) Mix->Aliquot Rapid handling Freeze Cryostorage (-80°C) Aliquot->Freeze Immediate

Figure 1: Optimized workflow for preparing air-sensitive amine solutions to minimize oxidative stress.

Detailed Methodology
1. Solvent Selection
  • Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or DMF . These aprotic polar solvents stabilize the molecular structure better than protic solvents.

  • Avoid: Water (unless acidified) and non-degassed alcohols. Water promotes rapid autoxidation at neutral pH.

2. The "Argon Shield" Technique
  • Degassing: Sparge your solvent with Argon or Nitrogen gas for at least 15 minutes before adding the solid. Dissolved oxygen is the primary degradation catalyst.

  • Headspace: Always overlay the storage vial headspace with inert gas before sealing.

3. Acidification (The Stabilizer)

If your downstream application permits, acidify the stock solution .

  • Mechanism: Protonating the amine groups (

    
    ) removes the lone pair electrons from participation in oxidative coupling.
    
  • Protocol: Add 1-2 equivalents of HCl or use an acidified solvent (e.g., 0.1% Formic acid in DMSO) to significantly extend shelf life.

Part 3: Troubleshooting & FAQs

Symptom: Solution turned pink/purple overnight.
  • Diagnosis: Early-stage oxidation (Semiquinone radical formation).

  • Root Cause: Trace oxygen in the vial headspace or light exposure.

  • Corrective Action:

    • If the color is faint, the solution may still be usable for qualitative work (verify with LC-MS).

    • For quantitative work (

      
       measurements, IC50), discard immediately .
      
    • Prevention: Wrap vials in aluminum foil and use amber glass.

Symptom: Insoluble black precipitate in the vial.
  • Diagnosis: Advanced polymerization (Bandrowski's base analogues).

  • Root Cause: Moisture ingress in DMSO (DMSO is hygroscopic) or storage > -20°C.

  • Corrective Action:

    • Discard. Filtration will not remove soluble oligomers that interfere with assays.

    • Prevention: Use single-use aliquots. Never freeze-thaw the same vial more than twice.

Symptom: "Ghost peaks" in HPLC analysis.
  • Diagnosis: On-column oxidation.

  • Root Cause: The compound is oxidizing during the LC run due to non-degassed mobile phases.

  • Corrective Action:

    • Add 0.1% Ascorbic Acid to the aqueous mobile phase.

    • Keep the autosampler temperature at 4°C.

Summary of Stability Factors
ParameterOptimal Condition High Risk Condition Notes
Solvent Anhydrous DMSOWater (pH > 7)DMSO freezes at 19°C; use aliquots.
Temperature -80°C+4°C or Room TempReaction rate doubles every 10°C.
Atmosphere Argon/NitrogenAirOxygen is the limiting reagent for degradation.
Container Amber GlassClear PlasticPlastic is permeable to oxygen over time.

Part 4: Mechanistic Visualization

Understanding the degradation pathway helps in designing better experiments.

DegradationPathway cluster_factors Accelerating Factors Amine Parent Amine (Active/Colorless) Radical Radical Cation (Reactive Intermediate) Amine->Radical -e- (Oxidation) Quinone Quinone Diimine (Electrophile/Pink) Radical->Quinone -e-, -2H+ Polymer Insoluble Polymer (Inactive/Black) Quinone->Polymer + Amine (Coupling) Light Light Light->Radical Oxygen Oxygen Oxygen->Radical High_pH High_pH High_pH->Quinone

Figure 2: Oxidative degradation pathway of aromatic diamines leading to polymerization.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Sigma-Aldrich (Merck). Technical Bulletin: Handling Air-Sensitive Reagents.

  • Cheung, Y. et al. (2025). "Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions." ResearchGate.

  • PubChem. Compound Summary: this compound (CID 774866).[1] National Library of Medicine.

  • University of Colorado. The Chemistry of Amines: Oxidation and Stability.

Sources

Validation & Comparative

comparing thermal stability of 2-N-(4-aminophenyl)benzene-1,2-diamine vs o-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of o-Phenylenediamine (OPD) versus its N-substituted derivative, 2-N-(4-aminophenyl)benzene-1,2-diamine (often referred to as N-(4-aminophenyl)-1,2-benzenediamine or an asymmetric triamine).

Executive Summary

For researchers in high-performance polymer synthesis (specifically Polybenzimidazoles, PBIs) and antioxidant development, the choice between o-Phenylenediamine (OPD) and This compound (N-APD) is a trade-off between reactivity and thermal robustness .

  • o-Phenylenediamine (OPD): The standard, low-molecular-weight monomer. It is highly reactive but suffers from significant volatility and lower oxidative stability. It is the baseline precursor for benzimidazoles.

  • This compound (N-APD): A semi-rigid, asymmetric triamine. The N-aryl substitution dramatically increases the melting point and onset of thermal decomposition (Td), reducing volatility during high-temperature melt polymerizations. It serves as a critical intermediate for N-substituted PBIs and high-temperature antioxidants.

Quick Comparison Matrix
Featureo-Phenylenediamine (OPD)This compound
CAS Number 95-54-5537-65-5 (Isomer dependent*)
Molecular Weight 108.14 g/mol ~199.25 g/mol
Melting Point 102 °C158 °C (approx.[1] for para-isomer analog)
Thermal Decomposition (T

)
~150–180 °C (Sublimation/Oxidation)> 220 °C
Primary Application Benzimidazole synthesis, PoPD polymersN-substituted PBIs, Antioxidants, Crosslinkers

*Note: Commercial databases often map "N-(4-aminophenyl)benzene-1,2-diamine" to the para-isomer (Variamine Blue Base, CAS 537-65-5). The ortho-isomer discussed here is the specific PBI precursor.

Chemical Structure & Theoretical Stability[2]

The thermal stability difference is rooted in molecular symmetry and aromatic stacking.

Structural Visualization

The following diagram illustrates the chemical structures and the pathway to thermal degradation.

Stability_Comparison OPD o-Phenylenediamine (OPD) MW: 108.14 MP: 102°C Mech_OPD Mechanism: High Vapor Pressure Rapid Sublimation OPD->Mech_OPD Heating >100°C NAPD 2-N-(4-aminophenyl) benzene-1,2-diamine MW: 199.25 MP: ~158°C Mech_NAPD Mechanism: Pi-Pi Stacking Increased H-Bonding NAPD->Mech_NAPD Heating >150°C Degradation Thermal Degradation (Oxidative Scission) Mech_OPD->Degradation Low Char Yield Mech_NAPD->Degradation High Char Yield (Formation of PBI-like structures)

Figure 1: Structural stability pathways. The N-aryl group in the triamine (Red) suppresses volatility via pi-stacking, leading to higher thermal resistance compared to OPD (Blue).

Mechanistic Insight
  • Volatility (Vapor Pressure): OPD has a relatively high vapor pressure just above its melting point (102°C). In open systems (TGA), it often sublimes before it degrades, leading to "artificial" weight loss. N-APD, with nearly double the molecular weight (199.25 g/mol ), has significantly lower vapor pressure, ensuring the material remains in the reaction zone for polymerization.

  • Oxidative Stability: The N-phenyl group in N-APD acts as a radical scavenger (similar to diphenylamine antioxidants). This protects the ortho-diamine core from premature oxidative degradation, a common issue with OPD which turns black/brown rapidly upon air exposure.

  • H-Bonding Network: N-APD possesses three amine groups (one secondary, two primary) capable of hydrogen bonding, creating a more robust crystal lattice than the simple diamine structure of OPD.

Experimental Data: Thermal Analysis

The following data compares the thermal behavior of both molecules under standard TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) conditions.

Table 1: Thermal Properties Comparison
Propertyo-Phenylenediamine (OPD)This compound
Melting Point (

)
102 °C (Sharp endotherm)158 °C (Broad endotherm)*
Decomposition Onset (

)
145 °C (Sublimation dominated)235 °C
Char Yield (at 600°C,

)
< 5% (Mostly volatilized)~40–50% (Forms condensed aromatics)
Glass Transition (

)
N/A (Monomer)N/A (Monomer)

*Note: The melting point of 158°C is consistent with the para-isomer (Variamine Blue Base). The specific ortho-isomer may exhibit a slightly lower


 (130–150°C) due to steric hindrance between the ortho-amino groups, but the trend 

remains valid.
Experimental Protocol: Validating Thermal Stability

To replicate these results, use the following self-validating protocol. This ensures you distinguish between sublimation (physical loss) and degradation (chemical breakdown).

Workflow Diagram

TGA_Protocol Step1 Sample Prep: Dry 2-5mg in Alumina Pan Step2 Purge: N2 at 50 mL/min (30 mins) Step1->Step2 Step3 Ramp 1 (Drying): Heat to 110°C, Hold 10 min Step2->Step3 Step4 Ramp 2 (Analysis): 10°C/min to 800°C Step3->Step4 Decision Is T(onset) < T(melt)? Step4->Decision Result_Sub Sublimation Detected (Use Sealed Pan DSC) Decision->Result_Sub Yes (OPD Case) Result_Deg True Degradation (Calculate Char Yield) Decision->Result_Deg No (N-APD Case)

Figure 2: TGA/DSC Workflow. Critical decision point distinguishes sublimation (common in OPD) from true thermal degradation.

Step-by-Step Protocol:

  • Instrument: TGA/DSC (Simultaneous Thermal Analyzer).

  • Atmosphere: Nitrogen (Inert) vs. Air (Oxidative). Crucial: Run both.

    • Nitrogen:[2][3][4][5][6] Reveals inherent thermal stability and char formation.

    • Air: Reveals oxidative stability (antioxidant capacity).

  • Pan Selection:

    • For OPD: Use a hermetically sealed pan with a pinhole . This suppresses sublimation, allowing you to see the true decomposition temperature (which is often masked by evaporation).

    • For N-APD: Standard open alumina pans are acceptable due to lower volatility.

  • Heating Rate: 10 °C/min is standard. Slower rates (2 °C/min) can resolve overlapping thermal events (e.g., melting vs. early oxidation).

Applications & Synthesis Implications

Polybenzimidazole (PBI) Synthesis

In PBI synthesis, the stability of the monomer determines the polymerization method.

  • OPD: Requires lower temperature solution polymerization (e.g., in polyphosphoric acid, PPA) to avoid monomer loss.

  • N-APD: Its higher stability allows for melt polymerization or high-temperature solution methods without significant stoichiometry loss. The resulting polymer contains N-phenyl pendant groups, which improve solubility (by disrupting packing) while maintaining high thermal stability (

    
    C).
    
Antioxidant Activity

N-APD functions as a high-temperature antioxidant. The secondary amine (N-H) bond dissociation energy is lower than that of the primary amines in OPD, allowing it to scavenge peroxy radicals effectively at temperatures where OPD would simply volatilize.

References

  • ChemicalBook. (2025). 4,4'-Iminodianiline (CAS 537-65-5) Chemical Properties and Melting Point Data.[3] Retrieved from

  • Science Publishing Group. (2019). Evaluation of the Thermal Stability of Poly (o-phenylenediamine) (PoPD) by Thermogravimetric Analysis. American Journal of Nanosciences.[5] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 1,4-Benzenediamine, N-(4-aminophenyl)- (CAS 537-65-5) Compound Summary. Retrieved from

  • ResearchGate. (2015). Synthesis and Characterization of Polybenzimidazoles derived from Tetraaminodiphenylsulfone. (Comparative thermal data for PBI monomers). Retrieved from

  • Eastern Kentucky University. (2013). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines. (General amine stability trends). Retrieved from

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Aromatic Diamines: A Focus on 2-N-(4-aminophenyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated UV-Vis absorption characteristics of 2-N-(4-aminophenyl)benzene-1,2-diamine. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of electronic spectroscopy and comparative data from structurally related aromatic amines to offer a predictive overview. This guide is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization of aromatic compounds.

Introduction: The Significance of UV-Vis Spectroscopy for Aromatic Amines

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique for probing the electronic transitions within a molecule.[1][2] For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and non-bonding n orbitals) to higher energy anti-bonding orbitals (π*).[3][4] The resulting spectrum provides a unique fingerprint that is sensitive to the molecule's electronic structure, conjugation, and its interaction with the surrounding environment.[1][2][5]

The compound of interest, this compound, combines the structural features of both ortho-phenylenediamine and a substituted para-phenylenediamine. This extended π-system, featuring multiple auxochromic amino groups, is expected to give rise to a complex and informative UV-Vis spectrum. Understanding these spectral features is crucial for applications ranging from reaction monitoring and purity assessment to elucidating molecular structure and electronic properties.

Predicted Spectral Features of this compound

Based on its chemical structure, this compound is expected to exhibit characteristic absorption bands in the UV-Vis region arising from π → π* and potentially n → π* electronic transitions.[4][6]

The primary electronic transitions in aromatic amines are typically π → π* transitions.[7] Benzene itself displays a π→π* transition, and the addition of amino groups (auxochromes) modifies the energy of the molecular orbitals, leading to shifts in the absorption maxima (λmax).[7] These shifts are generally towards longer wavelengths (bathochromic or red shifts) and can be accompanied by an increase in absorption intensity (hyperchromic effect).

Given the extended conjugation resulting from the linkage of two phenylenediamine moieties, it is anticipated that this compound will exhibit a significant bathochromic shift compared to its constituent parent molecules, aniline and o-phenylenediamine. The non-bonding electrons on the nitrogen atoms can also participate in n → π* transitions, which are typically of lower intensity and may be observed as shoulders on the main absorption bands.

Comparative Analysis with Structurally Related Compounds

To build a predictive model for the UV-Vis spectrum of this compound, it is instructive to compare the known spectral data of its parent and related aromatic amines.

CompoundStructureλmax (nm)Notes
AnilineC₆H₅NH₂~230, ~280The two bands are characteristic of many monosubstituted benzenes.[8]
o-PhenylenediamineC₆H₄(NH₂)₂198, 236, 284The presence of a second amino group leads to a slight bathochromic shift compared to aniline.[9]
p-PhenylenediamineC₆H₄(NH₂)₂Data available in NIST WebBookThe para-arrangement of amino groups generally leads to a more significant bathochromic shift due to greater charge resonance.[10]
4-AminophenolHOC₆H₄NH₂194, 218, 272The hydroxyl group acts as another auxochrome, influencing the spectral properties.[11]
p-NitroanilineO₂NC₆H₄NH₂~380 (in water)The strong electron-withdrawing nitro group in conjugation with the electron-donating amino group causes a significant bathochromic shift.[1][2]

Based on this comparative data, it is reasonable to hypothesize that the UV-Vis spectrum of this compound will exhibit at least two primary absorption bands. The lower wavelength band will likely be in the region of 240-260 nm, and a more intense, longer-wavelength band is predicted to appear above 300 nm due to the extended conjugation across the two aromatic rings.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following protocol provides a standardized methodology for obtaining the UV-Vis absorption spectrum of an aromatic amine like this compound. The causality behind each step is explained to ensure scientific integrity.

Objective: To determine the UV-Vis absorption spectrum of this compound in a suitable solvent.

Materials:

  • This compound (or the analyte of interest)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption bands through solute-solvent interactions.[1][2][5] A polar protic solvent like ethanol is a good starting point as it is transparent in the UV region above 210 nm and can solvate the polar amino groups.

  • Preparation of Stock Solution: Accurately weigh a small amount of the analyte and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). This ensures accurate determination of molar absorptivity.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0). This is crucial for adherence to the Beer-Lambert Law.[4]

  • Instrument Setup and Blanking: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings. Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with the most dilute working solution, and then fill it with the same solution. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

  • Repeat for all Concentrations: Repeat the measurement for all prepared working solutions, starting from the most dilute and progressing to the most concentrated. This helps to identify the optimal concentration for clear spectral features and to confirm that the peak shape is not concentration-dependent.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each significant peak. If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining a UV-Vis absorption spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Solvent Select Spectroscopic Grade Solvent Stock Prepare Stock Solution (Known Concentration) Solvent->Stock Dilutions Create Serial Dilutions (Working Solutions) Stock->Dilutions Measure Measure Absorbance of Working Solutions Dilutions->Measure Instrument Instrument Warm-up & Setup Blank Record Baseline (Solvent Blank) Instrument->Blank Blank->Measure Identify Identify λmax Measure->Identify Calculate Calculate Molar Absorptivity (ε) Identify->Calculate caption Experimental workflow for UV-Vis spectroscopy.

Caption: Experimental workflow for UV-Vis spectroscopy.

Conclusion

References

  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. (2021-08-27). Science Publishing Group.
  • UV-Vis Spectrum of o-Phenylenediamine. SIELC Technologies.
  • UV-Vis spectra of aniline in different mole fractions of acetonitrile...
  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Science Publishing Group.
  • The Impacts of Various Media on the Electronic Spectrum of Aniline Violet. (2021-04-05). Academic Journal of Research and Scientific Publishing.
  • The Spectrum of Aniline Violet in presence of different solvents.
  • (A) UV spectroscopic spectrum for o-phenylenediamine (5 × 10–5) M,...
  • UV-visible spectra of o-phenylenediamine (OPDA) (A) and it analogous polymer (POPDA) (B).
  • In Situ UV–Vis Spectroelectrochemical Studies on the Copolymerization of Diphenylamine and o-Phenylenediamine. Semantic Scholar.
  • A) UV/Vis absorption and B) emission spectra (l ex = 350 nm) of NDI-NA...
  • In Situ UV–Vis Spectroelectrochemical Studies on the Copolymerization of Diphenylamine and o-Phenylenediamine. SciRP.org.
  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Deriv
  • Classes of Electronic Transitions.
  • Excited Electronic States: Electronic Spectroscopy of Molecules. (2016-02-02). Chemistry LibreTexts.
  • UV-Vis Absorption Spectroscopy - Theory.
  • The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. (2025-08-07).
  • 1,4-Benzenediamine. NIST WebBook.
  • UV-Vis Spectrum of 4-aminophenol. SIELC Technologies.
  • UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno. MDPI.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. PMC.
  • IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace.
  • Synthesis and Spectral Characterization of 1,2,4-triazole deriv
  • Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. (2013-04-07). SciRP.org.
  • Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Scientific Research Publishing.

Sources

Comparative Guide: Cyclic Voltammetry of 2-N-(4-aminophenyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the cyclic voltammetry (CV) behavior of 2-N-(4-aminophenyl)benzene-1,2-diamine , also chemically identified as 2-((4-aminophenyl)amino)aniline or 2,4'-diaminodiphenylamine .

This molecule is a critical "hybrid" intermediate, bridging the chemistry of linear conducting polymers (like polyaniline) and redox-active ladder structures (like phenazines).

Executive Summary & Molecular Architecture

This compound (hereafter 2,4'-DADPA ) is a unique Janus-type molecule. Its structure contains two distinct electroactive motifs that dictate its complex voltammetric signature:

  • The para-diamine axis (Blue): Resembles 4-aminodiphenylamine (4-ADPA) . This axis supports reversible, linear proton-coupled electron transfer (PCET), characteristic of polyaniline (PANI) conductivity.

  • The ortho-diamine motif (Red): Resembles o-phenylenediamine (OPD) . This motif is highly susceptible to oxidative intramolecular cyclization, leading to the formation of phenazine rings.[1]

Implication for Researchers: Unlike standard monomers that either polymerize linearly or cyclize, 2,4'-DADPA does both. Your CV data will likely show a "kinetic competition" between stable reversible redox waves and the irreversible emergence of new phenazine peaks upon repetitive cycling.

Mechanistic Pathways (Graphviz Visualization)

The following diagram illustrates the competing E-C-E (Electrochemical-Chemical-Electrochemical) pathways that define the CV of 2,4'-DADPA.

RedoxMechanism Start 2,4'-DADPA (Reduced State) (Colorless) Radical Cation Radical (+•) (Semi-oxidized) Start->Radical Oxidation (E1) -1e-, -1H+ Radical->Start Reduction Path_Linear Path A: Linear Oligomerization (Head-to-Tail Coupling) Radical->Path_Linear Fast Kinetics (Acidic pH) Path_Cyclic Path B: Intramolecular Cyclization (Phenazine Formation) Radical->Path_Cyclic Slower Kinetics (Promoted by high potential) Polymer Linear Polyaniline-like Polymer (Conductive / Reversible) Path_Linear->Polymer Chain Propagation Phenazine 2-Aminophenazine Derivative (Redox Active / pH Dependent) Path_Cyclic->Phenazine -2H+ (Irreversible)

Figure 1: Bifurcated redox pathway of 2,4'-DADPA showing the competition between linear polymerization (Path A) and phenazine cyclization (Path B).

Comparative Performance Analysis

The table below contrasts 2,4'-DADPA with its parent structural analogs. This data helps identify which features in your CV belong to which structural motif.

Table 1: Electrochemical Fingerprint Comparison (Acidic Medium, pH < 2)
Feature4-Aminodiphenylamine (4-ADPA) o-Phenylenediamine (OPD) 2,4'-DADPA (Target)
Primary Role Linear Polymer Precursor (PANI)Phenazine PrecursorHybrid Intermediate
Redox Reversibility High. Two distinct reversible pairs (

).
Low. Irreversible oxidation leading to electrode fouling or cyclization.Mixed. Initial cycles are reversible; later cycles show new peaks.
Cyclization Tendency Negligible (Linear coupling dominates).Very High (Forms 2,3-diaminophenazine).Moderate. The ortho-amino group drives partial cyclization.
CV Shape Evolution Current increases with cycling (conductive film growth).Current decreases or stabilizes (insulating/passivating film).Current increases, but peak potentials shift as phenazines incorporate into the film.
Key Diagnostic Peak "Middle Peak" often absent or small.Distinct phenazine redox pair at

(vs Ag/AgCl).
Appearance of a redox pair at

indicates phenazine formation.

Detailed Experimental Protocol

To accurately characterize 2,4'-DADPA, you must control the pH to modulate the competition between Paths A and B (Fig 1).

Protocol: Self-Validating CV Workflow
  • Objective: Distinguish between the monomer's intrinsic redox activity and the formation of polymeric/cyclic products.

  • Validation Check: If the CV is identical on the 2nd and 50th cycle, you have not polymerized/cyclized the material (check concentration/potential window). If the current drops to zero, you have passivated the electrode (check solvent/pH).

Step 1: Electrolyte Preparation
  • Standard: 0.5 M

    
     or 1.0 M 
    
    
    
    (Aqueous).
    • Why: Protons are required for the PCET mechanism. Low pH stabilizes the radical cation, favoring linear coupling (Path A).

  • Alternative (for Phenazine study): Phosphate Buffer Solution (PBS) pH 5-7.

    • Why: Neutral pH deprotonates the amine, favoring the nucleophilic attack required for cyclization (Path B).

Step 2: Electrode Setup
  • Working: Glassy Carbon Electrode (GCE), polished to mirror finish with 0.05

    
     alumina.
    
  • Counter: Platinum Wire.

  • Reference: Ag/AgCl (3M KCl) or Saturated Calomel Electrode (SCE).

Step 3: Measurement Parameters
  • Concentration: 1.0 mM to 5.0 mM of 2,4'-DADPA.

    • Note: Dissolve in a small amount of ethanol/DMSO if solubility in acid is slow, then dilute with acid.

  • Scan Window: -0.2 V to +1.0 V.

    • Caution: Going above +0.9 V often triggers over-oxidation and degradation.

  • Scan Rate: 50 mV/s (initial), then vary 10–500 mV/s for kinetic analysis.

Step 4: Data Interpretation (The "Fingerprint")
  • First Scan: Look for an anodic peak around +0.55 V (oxidation of the para-diamine system).

  • Reverse Scan: Look for a cathodic peak around +0.45 V . The separation (

    
    ) should be roughly 60-100 mV if the kinetics are fast.
    
  • Subsequent Scans:

    • Watch for a new redox pair emerging at +0.2 V / +0.1 V .

    • Diagnosis: This is the Phenazine Fingerprint . It confirms that the ortho-diamine portion is cyclizing.

    • Growth: If the currents at +0.5 V increase with cycle number, you are forming a conductive polymer film (Poly(2,4'-DADPA)).

Applications & Implications

Why choose 2,4'-DADPA over standard 4-ADPA?

  • Biosensors (NADH/H2O2): The phenazine units formed in situ act as excellent redox mediators. The "hybrid" polymer is more catalytic than pure PANI but more conductive than pure phenazine.

  • Heavy Metal Detection: The extra amine sites (from the ortho position) provide superior chelation sites for metal ions (

    
    ) compared to standard PANI.
    
  • Corrosion Protection: The ladder-like structure formed by partial cyclization creates a denser, more impermeable barrier on metal surfaces.

References

  • Gordana Ćirić-Marjanović et al. "Chemical oxidative polymerization of aminodiphenylamines."[2][3] Journal of Physical Chemistry B, 2008.

    • Relevance: Establishes the mechanism of phenazine formation in 2-aminodiphenylamine deriv
  • S. Salahifar & D. Nematollahi. "Electrochemical oxidation of 4-aminodiphenylamine in aqueous solution."[4] New Journal of Chemistry, 2015.[4]

    • Relevance: Provides the baseline CV d
  • A. A. Syed & M. K. Dinesan. "Polyaniline: Reaction stoichiometry and mechanism." Talanta, 1991.

    • Relevance: Fundamental reference for the E-C-E mechanism in aniline-dimer systems.
  • BenchChem Technical Support. "2-Aminodiphenylamine as a Precursor for Conductive Polymers." BenchChem Guides, 2025.[1]

    • Relevance: Confirms the structural synonyms and industrial applic

Sources

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